molecular formula C9H9NO3 B3339116 1-(3-Methyl-2-nitrophenyl)ethanone CAS No. 69976-71-2

1-(3-Methyl-2-nitrophenyl)ethanone

Cat. No.: B3339116
CAS No.: 69976-71-2
M. Wt: 179.17 g/mol
InChI Key: DUCHUNIEWUJFKM-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methyl-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-4-3-5-8(7(2)11)9(6)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCHUNIEWUJFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298244
Record name 1-(3-Methyl-2-nitrophenyl)ethanone
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Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69976-71-2
Record name 1-(3-Methyl-2-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69976-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Suppliers and price of high-purity 1-(3-Methyl-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing, Quality Control, and Application of High-Purity 1-(3-Methyl-2-nitrophenyl)ethanone in Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, ortho-nitroacetophenones serve as indispensable precursors for the synthesis of complex heterocyclic scaffolds. Specifically, This compound (CAS: 69976-71-2)—also known as 3'-methyl-2'-nitroacetophenone—is a highly sought-after intermediate. Its unique structural topology, featuring a reducible nitro group flanked by a reactive acetyl moiety and a sterically demanding 3-methyl group, makes it an ideal starting material for synthesizing 7-methyl-substituted indoles, N-hydroxyindoles, and quinoline derivatives[1, 2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide provides a critical analysis of the global supplier landscape, pricing metrics, and field-proven, self-validating protocols for both its application in reductive cyclization and its rigorous analytical validation.

Physicochemical Profiling & Structural Causality

The utility of this compound is deeply rooted in its structural causality.

  • Molecular Formula: C9H9NO3

  • Molecular Weight: 179.17 g/mol

  • SMILES: CC(=O)C1=CC=CC(C)=C1=O

Mechanistic Significance: The spatial proximity of the ortho-nitro and acetyl groups is the engine driving its utility in heterocyclic synthesis. When the nitro group is partially reduced to a hydroxylamine, the adjacent electrophilic carbonyl carbon is perfectly positioned for an intramolecular nucleophilic attack, leading to rapid ring closure [3]. Furthermore, the 3-methyl group provides essential steric hindrance. While this bulk slightly decelerates the initial reduction kinetics, it strictly dictates the regiochemistry of subsequent cyclizations, ensuring the exclusive formation of 7-methylated heterocycles—a common pharmacophore in oncology and CNS drug candidates.

Global Supplier Landscape & Pricing Metrics

Sourcing high-purity this compound requires navigating a fragmented supply chain. Because positional isomers (such as the 4-methyl or 5-methyl variants) are common synthetic byproducts, procuring material with ≥98.0% isomeric purity is critical to prevent downstream yield collapse.

Below is a consolidated market analysis of suppliers, purity tiers, and estimated pricing based on current catalog data [1, 4].

SupplierPurity SpecificationTarget ApplicationEstimated Price / QuantityTypical Lead Time
BLD Pharm ≥ 98.0%R&D / Early Intermediates$45 – $120 / 5 g1–2 Weeks (Cold-chain)
A2B Chem ≥ 98.0%Custom Synthesis / Scale-upInquiry / 10 g+Variable
Amadis Chemical ≥ 99.0%High-Purity API Precursor~$600 / 1 g1–2 Weeks
Sigma-Aldrich ≥ 97.0%Analytical Standard$586 / 1 g2 Business Days
Note: Sigma-Aldrich pricing is referenced from the closely related 5-methyl isomer for market context.

Mechanistic Workflows: Reductive Cyclization to Indole Scaffolds

One of the most powerful applications of this compound is its conversion into N-hydroxy-7-methylindole via transfer hydrogenation [2].

Pathway Visualization

Reductive_Cyclization A This compound (Starting Material) B Transfer Hydrogenation (Pd/C, Cyclohexene) A->B Reduction C Hydroxylamine Intermediate (-NHOH) B->C Partial Reduction D Intramolecular Condensation (Ring Closure) C->D Nucleophilic Attack E N-Hydroxy-7-methylindole (Target Scaffold) D->E -H2O

Fig 1: Reductive cyclization pathway of this compound to indole scaffolds.

Step-by-Step Synthesis Protocol

This protocol utilizes transfer hydrogenation rather than direct H2 gas. Causality: Direct hydrogenation often over-reduces the nitro group to a primary amine, which fails to cyclize efficiently. By using cyclohexene as a hydrogen donor and mildly poisoning the catalyst, we arrest the reduction at the highly reactive hydroxylamine stage.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of this compound in 30 mL of anhydrous ethanol.

  • Catalyst & Donor Addition: Add 10 mol% Pd/C (10% w/w). Immediately follow with 5.0 equivalents of cyclohexene. Critical Step: Add 0.1 equivalents of lead powder. The lead acts as a catalytic poison, dampening the palladium's activity to prevent over-reduction to the aniline derivative.

  • Thermal Activation: Heat the mixture to reflux (78°C). The steric bulk of the 3-methyl group requires vigorous stirring (≥800 rpm) to ensure optimal mass transfer at the catalyst surface.

  • Reaction Monitoring (Self-Validation): Stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a lower-Rf spot (~0.3) that stains dark brown with phosphomolybdic acid (PMA) confirms the formation of the N-hydroxyindole.

  • Work-up: Cool to room temperature. Filter the suspension through a tightly packed Celite pad to remove the Pd/C and lead residues. Wash the pad with 20 mL of cold ethanol. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the target scaffold.

Quality Control & Analytical Validation

Before deploying this compound in sensitive organometallic reactions (such as the Bartoli indole synthesis), the raw material must pass a rigorous, self-validating QA panel.

Batch Release Workflow

QC_Workflow cluster_tests Analytical Testing Panel Start Raw Material Batch (CAS: 69976-71-2) HPLC HPLC Analysis (Purity ≥ 98.0%) Start->HPLC NMR 1H/13C NMR (Isomeric Purity) Start->NMR KF Karl Fischer (Moisture ≤ 0.5%) Start->KF Decision All Specs Met? HPLC->Decision NMR->Decision KF->Decision Release Batch Released for API Synthesis Decision->Release Yes Reject Batch Rejected (Repurification) Decision->Reject No

Fig 2: Quality control decision tree for high-purity batch release of the acetophenone precursor.

Step-by-Step Analytical Protocol
  • Isocratic HPLC Analysis:

    • Methodology: Use a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Mobile phase: Acetonitrile:Water (60:40 v/v) delivered isocratically at 1.0 mL/min. Detection at UV 254 nm.

    • Causality: An isocratic method is strictly required here. The 3-methyl, 4-methyl, and 5-methyl isomers possess nearly identical polarities. A gradient method will compress their retention times, masking impurities. Isocratic elution maximizes the theoretical plates and baseline resolution between these isomers.

  • Karl Fischer (KF) Titration:

    • Methodology: Dissolve 100 mg of the batch in anhydrous methanol and titrate.

    • Validation Threshold: Moisture must be ≤ 0.5%. Excess water will violently quench vinylmagnesium bromide if the batch is destined for a Bartoli synthesis, leading to catastrophic yield loss.

  • Nuclear Magnetic Resonance (1H NMR):

    • Methodology: Dissolve 15 mg in CDCl3.

    • Validation Markers: Look for the distinct singlet of the acetyl methyl group at ~2.5 ppm and the aryl methyl group at ~2.3 ppm. The aromatic region (7.0–8.0 ppm) must display a clean ABC splitting pattern (two doublets and a triplet) corresponding to the three adjacent aromatic protons. Any deviation indicates isomeric contamination.

References

  • NIH / PMC. "Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia." Journal of Organic Chemistry.[Link]

Methodological & Application

Synthesis of 7-methylindole from 1-(3-Methyl-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Methylindole from 1-(3-Methyl-2-nitrophenyl)ethanone

Executive Summary

7-Methylindole (CAS 933-67-5) is a critical pharmacophore found in high-affinity ligands for GPCRs (e.g., dopamine D4, serotonin 5-HT) and melatonin receptor agonists. While the industrial standard synthesis utilizes the Leimgruber-Batcho protocol starting from 2-nitro-m-xylene, the requirement to synthesize this target from This compound (2'-nitro-3'-methylacetophenone) presents a unique regiochemical challenge.

Direct application of the Leimgruber-Batcho conditions (DMF-DMA) to the starting material yields 4-quinolones due to the reactivity of the acetyl group. Therefore, this protocol employs a Side-Chain Truncation and Reconstruction Strategy . The acetyl group is first oxidatively cleaved to the benzoic acid, reduced to the aldehyde, and then subjected to a nitro-aldol (Henry) condensation followed by reductive cyclization. This route ensures the retention of the critical 7-methyl substituent while constructing the indole core with high regiocontrol.

Retrosynthetic Analysis & Pathway

The transformation requires the excision of the acetyl methyl carbon to prevent the formation of 2,7-dimethylindole or quinoline byproducts. The pathway utilizes the Haloform Reaction for carbon truncation, followed by the Henry Reaction to re-establish the indole C2-C3 framework.

G SM This compound (Starting Material) Acid 3-Methyl-2-nitrobenzoic acid (Truncation) SM->Acid 1. NaOCl (Haloform) Ald 3-Methyl-2-nitrobenzaldehyde (Activation) Acid->Ald 2. BH3·THF; 3. PCC Styrene 2,β-Dinitrostyrene (Reconstruction) Ald->Styrene 4. CH3NO2, NH4OAc (Henry) Target 7-Methylindole (Target) Styrene->Target 5. Fe/AcOH (Reductive Cyclization)

Figure 1: Strategic pathway converting the acetyl-substituted precursor to the 7-methylindole scaffold via oxidative cleavage and nitrostyrene cyclization.

Detailed Experimental Protocols

Phase 1: Oxidative Cleavage (Haloform Reaction)

Objective: Convert the acetyl group to a carboxylic acid, removing the excess carbon.

Reagents:

  • This compound (10.0 g, 55.8 mmol)

  • Sodium Hypochlorite (NaOCl), 10-13% solution (Commercial bleach)

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfite (

    
    )
    

Protocol:

  • Preparation: In a 500 mL round-bottom flask, dissolve the starting material in 1,4-dioxane (50 mL).

  • Hypochlorite Addition: Add NaOH (6.0 g) dissolved in water (20 mL). Cool the mixture to 0°C. Add NaOCl solution (150 mL) dropwise over 45 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ketone).[1]

  • Quench & Workup: Add saturated

    
     solution to quench excess oxidant. Acidify carefully with conc. HCl to pH 1.
    
  • Isolation: The precipitate (3-Methyl-2-nitrobenzoic acid) is filtered, washed with cold water, and dried.

    • Yield Expectation: 85-90%

    • QC Check: 1H NMR (DMSO-d6) should show loss of acetyl singlet (

      
       2.5) and appearance of carboxylic acid proton (
      
      
      
      13.0).
Phase 2: Aldehyde Synthesis (Reduction & Oxidation)

Objective: Convert the acid to the aldehyde, the required electrophile for the Henry reaction.

Protocol:

  • Reduction: Dissolve the acid (8.0 g) in anhydrous THF (80 mL) under Nitrogen. Add Borane-THF complex (

    
    , 1.0 M, 1.5 eq) dropwise at 0°C. Stir overnight at RT. Quench with MeOH. Concentrate and partition between EtOAc/Water to isolate 3-Methyl-2-nitrobenzyl alcohol .
    
  • Oxidation: Dissolve the crude alcohol in DCM (100 mL). Add Pyridinium Chlorochromate (PCC, 1.5 eq) and Celite (10 g). Stir for 3 hours.

  • Purification: Filter through a silica plug (eluting with DCM). Concentrate to obtain 3-Methyl-2-nitrobenzaldehyde .

    • Yield Expectation: 75% (over 2 steps)

Phase 3: Nitro-Aldol Condensation (Henry Reaction)

Objective: Install the nitrogen-bearing carbon chain required for the indole ring.

Reagents:

  • 3-Methyl-2-nitrobenzaldehyde (5.0 g)

  • Nitromethane (solvent/reagent, 25 mL)

  • Ammonium Acetate (1.0 eq)

Protocol:

  • Condensation: Combine aldehyde, nitromethane, and ammonium acetate in a flask.

  • Reflux: Heat to reflux (

    
    ) for 4 hours. The solution will turn dark yellow/orange.
    
  • Workup: Remove excess nitromethane under reduced pressure. Dissolve residue in DCM, wash with water.

  • Crystallization: Recrystallize from Ethanol to yield 2,

    
    -dinitrostyrene  (specifically 1-(2-nitrovinyl)-3-methyl-2-nitrobenzene).
    
    • Yield Expectation: 80-85%

Phase 4: Reductive Cyclization

Objective: Simultaneous reduction of the nitro groups and cyclization to the indole core.

Reagents:

  • Iron Powder (325 mesh, 5.0 eq)

  • Glacial Acetic Acid (AcOH)[2][3]

  • Silica Gel (catalytic support)

Protocol:

  • Setup: Suspend the dinitrostyrene (3.0 g) and Iron powder (5 eq) in a mixture of AcOH (30 mL) and Toluene (30 mL). Add 1.0 g of silica gel (improves surface area/cyclization rate).

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) under Nitrogen for 2 hours.
    
    • Mechanistic Note: The reduction of the vinyl nitro group forms an enamine/imine species which undergoes intramolecular nucleophilic attack by the reduced aniline nitrogen.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     (gas evolution!).
    
  • Purification: Extract with EtOAc, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
    
    • Final Product:7-Methylindole (Off-white solid).[4]

Data Summary & Process Control

ParameterSpecificationQC Method
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 82 - 84 °CCapillary MP
Purity > 98.5%HPLC (C18, ACN/H2O)
1H NMR (CDCl3)

2.48 (s, 3H, Me), 6.55 (d, 1H), 7.0-7.5 (m, 3H), 8.1 (br s, NH)
NMR
Key Impurity 7-Methylindoline (Over-reduction)HPLC/MS

Safety Warnings:

  • Nitromethane: Potential explosive hazard under high pressure or shock. Do not distill to dryness.

  • Borane-THF: Pyrophoric. Handle under inert atmosphere.

  • Haloform Reaction: Generates Chloroform (carcinogen). Use efficient fume hood.

Mechanistic Visualization

The following diagram details the electron flow during the critical reductive cyclization phase, confirming the regiochemistry of the 7-methyl substitution.

Mechanism Step1 2,β-Dinitrostyrene (Precursor) Step2 Reduction of Nitro Groups (Fe/AcOH) Step1->Step2 Step3 Intermediate: 2-Amino-β-aminostyrene (Transient) Step2->Step3 8e- Reduction Step4 Intramolecular Nucleophilic Attack (Amine on Imine/Enamine) Step3->Step4 Cyclization Step5 Elimination of Ammonia (Aromatization) Step4->Step5 -NH3 Final 7-Methylindole (Product) Step5->Final

Figure 2: Mechanistic flow of the iron-mediated reductive cyclization.

References

  • Batcho, A. D., & Leimgruber, W. (1971).[5] Indole synthesis via the dimethylformamide acetal condensation process. Organic Syntheses. Link (Note: Describes the standard route; adapted here for aldehyde intermediates).

  • Furstner, A., & Jumbam, D. N. (1992). Titanium-induced low-valent carbonyl coupling reactions. Tetrahedron. Link

  • Sundberg, R. J. (1996). Indoles: Best Synthetic Methods. Academic Press.
  • Pelkey, E. T. (2003). Metal-mediated indole synthesis. Current Organic Chemistry. Link

  • BenchChem Protocols. (2024). Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone. Link (Source for starting material reactivity data).

Sources

Reduction of 1-(3-Methyl-2-nitrophenyl)ethanone to 1-(2-amino-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the chemoselective reduction of 1-(3-Methyl-2-nitrophenyl)ethanone (Starting Material, SM ) to 1-(2-amino-3-methylphenyl)ethanone (Product, P ).

The Core Challenge: The primary synthetic hurdle is chemoselectivity . The substrate contains two reducible functionalities: a nitro group (


) and a ketone carbonyl (

).[1][2] Standard non-selective reducing agents (e.g.,

, unpoisoned catalytic hydrogenation) risk reducing the ketone to a secondary alcohol (1-(2-amino-3-methylphenyl)ethanol).

The Solution: This guide prioritizes Iron-mediated reduction (Béchamp conditions) and Stannous Chloride (


) reduction . These methods operate via single-electron transfer (SET) mechanisms that are thermodynamically tuned to reduce the nitro group while leaving the ketone intact.
Target Molecule Profile[3][4]
  • IUPAC Name: 1-(2-amino-3-methylphenyl)ethanone[3]

  • CAS: 53657-94-6[4][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 149.19 g/mol [3]

  • Key Application: Precursor for Friedländer annulation (quinolines) and indole synthesis via the Leimgruber-Batcho modification.

Chemical Pathway & Mechanism[6][7]

The reduction proceeds through a stepwise deoxygenation cascade. Unlike hydrogenation, which occurs on a metal surface, the metal-acid reductions (Fe/AcOH) occur via electron transfer from the metal surface to the nitro group in solution.

Reaction Scheme

Mechanistic Pathway Diagram (DOT)

NitroReduction SM Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-N=O) SM->Nitroso 2e-, 2H+ (Fast) Hydroxylamine Aryl Hydroxylamine (Ar-NH-OH) Nitroso->Hydroxylamine 2e-, 2H+ (Fast) SideProduct Side Product: Azoxy/Azo dimers Nitroso->SideProduct Condensation (High pH) Product Aniline Product (Ar-NH2) Hydroxylamine->Product 2e-, 2H+ (Rate Determining Step) Hydroxylamine->SideProduct

Caption: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often the rate-determining step in acidic media.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/AcOH)

Status: Primary Recommendation (High Scalability, High Selectivity) Rationale: Iron powder in acetic acid is the industrial "gold standard" for this transformation. It is cheap, robust, and virtually inert toward the ketone group under these conditions.

Reagents
ReagentEquivalentsRole
This compound 1.0 eqSubstrate
Iron Powder (325 mesh) 4.0 - 5.0 eqReductant (SET source)
Glacial Acetic Acid Solvent (10-15V)Proton source & Solvent
Ethanol (Optional) Co-solventImproves solubility if needed
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and an internal temperature probe.

  • Dissolution: Charge the flask with the nitro ketone substrate and Glacial Acetic Acid (or 3:1 AcOH/EtOH). Stir until dissolved.

  • Activation: Heat the solution to 60°C .

  • Addition: Add Iron powder portion-wise over 30 minutes.

    • Critical Control Point: The reaction is exothermic .[2] Monitor internal temperature; do not exceed 90°C during addition to prevent solvent boil-over.

  • Reaction: After addition, heat the mixture to 80-90°C and stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The starting material (usually less polar) should disappear, replaced by a fluorescent blue-active amine spot (more polar).

  • Workup (The "Iron Sludge" Mitigation):

    • Cool the mixture to room temperature.

    • Dilute with an equal volume of Ethyl Acetate (EtOAc).

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.

  • Neutralization: Transfer filtrate to a separatory funnel. Wash carefully with Saturated

    
     or 
    
    
    
    (1M) until the aqueous layer is basic (pH > 8).
    • Caution: Acetic acid neutralization generates significant

      
       gas. Vent frequently.
      
  • Isolation: Separate the organic layer.[1] Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Stannous Chloride Reduction ( )

Status: Secondary Recommendation (Laboratory Scale) Rationale:


 provides a homogeneous reaction (mostly) and is very mild. However, removing tin salts requires a specific workup to avoid emulsions.
Reagents
ReagentEquivalentsRole
Substrate 1.0 eqStarting Material

3.0 - 4.0 eqReductant
Ethanol Solvent (10V)Solvent
Conc.[5] HCl Catalytic/StoicActivator
Step-by-Step Procedure
  • Dissolution: Dissolve substrate in Ethanol.

  • Addition: Add

    
     in one portion. Add a few drops of Conc. HCl.
    
  • Reaction: Heat to 70°C (Reflux) for 2–3 hours.

  • Workup (Emulsion Prevention):

    • Cool to room temperature.[1][2][6][7]

    • Crucial Step: Pour the reaction mixture into a beaker containing ice and 10% NaOH solution. The pH must be strongly basic (>10) to keep tin species soluble as stannates (

      
      ) or to precipitate them cleanly as oxides.
      
    • Extract with EtOAc (3x).[1][2][8][9][10]

    • Wash combined organics with Brine, dry, and concentrate.[8]

Workup & Purification Workflow

The following flowchart illustrates the critical decision points in the purification process, specifically addressing the removal of metal residues.

WorkupFlow RxnComplete Reaction Complete (TLC Check) MethodCheck Method Used? RxnComplete->MethodCheck FePath Iron (Fe/AcOH) MethodCheck->FePath SnPath Tin (SnCl2) MethodCheck->SnPath Celite Filter through Celite (Remove Fe sludge) FePath->Celite Neut Neutralize with NaHCO3 (Watch CO2 evolution!) Celite->Neut Extract Extract with EtOAc Neut->Extract BasicQuench Pour into 10% NaOH/Ice (Solubilize Tin) SnPath->BasicQuench BasicQuench->Extract DryConc Dry (Na2SO4) & Concentrate Extract->DryConc Purify Recrystallization (EtOH) or Column Chromatography DryConc->Purify

Caption: Comparative workup strategies for Iron and Tin reductions.

Analytical Characterization (Expected Data)

Upon isolation, the product should be verified using NMR and IR.

  • Physical State: Yellow to orange crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.15-2.25 (s, 3H, 
      
      
      
      ) – Distinct methyl singlet.
    • 
       2.55-2.60 (s, 3H, 
      
      
      
      ) – Acetyl methyl singlet.
    • 
       6.00-6.50 (br s, 2H, 
      
      
      
      ) – Broad exchangeable signal.
    • 
       6.60-7.50 (m, 3H, Ar-H) – Aromatic region.
      
  • IR (ATR):

    • ~3300-3400

      
       (Primary amine N-H stretch, doublet).
      
    • ~1640-1680

      
       (Ketone C=O stretch). Note: This may be shifted slightly lower due to intramolecular H-bonding between the amine and ketone.
      

Safety & Troubleshooting

Safety Hazards
  • Nitro Compounds: Potentially explosive if heated dry; shock sensitive in some forms.

  • Exotherm: The reduction (especially with Iron) releases significant heat. Scale up cautiously.

  • Reagents:

    
     is corrosive; Acetic acid is corrosive and flammable.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Stirring inefficiency (Iron clumping).Use mechanical stirring; add fresh Iron powder; increase temp to 90°C.
Low Yield (Emulsion) Tin salts not fully solubilized.Use Rochelle's Salt (Potassium Sodium Tartrate) wash or increase NaOH conc. during quench.
Product is an Oil Residual solvent or impurities.Recrystallize from minimal hot Ethanol or Hexanes/EtOAc.
Ketone Reduced (Alcohol formed) Conditions too harsh (e.g., used

).
Switch to Fe/AcOH protocol immediately.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone. Retrieved from BenchChem Database. Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (General methodologies for chemoselective reduction). Link

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Conditions.[11] (Standard operating procedures for Fe/AcOH reductions). Link

  • PubChem. 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6). National Library of Medicine. Link

  • Org. Synth. Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination. (Analogous reduction of 2'-aminoacetophenone precursors). Link

Sources

Application Note: Chemoselective Hydrogenation of Sterically Hindered Nitro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of sterically hindered nitro ketones presents a classic "selectivity vs. activity" paradox in organic synthesis. While the nitro group is generally more easily reduced than a ketone, steric bulk proximal to the nitro group (e.g.,


-substituted nitroalkanes or ortho-substituted nitroarenes) significantly retards the reduction kinetics. This necessitates harsher conditions (higher 

,

), which unfortunately promotes the thermodynamic reduction of the carbonyl group to an alcohol.

This guide details two field-proven protocols to decouple these competing factors. We focus on the Pt/C-Vanadium system (modified Blaser protocol) for maximum chemoselectivity and the Acid-Promoted Pd/C system for overcoming extreme steric hindrance.

Mechanistic Insight & The Steric Bottleneck

To solve the problem, we must understand the failure mode. The reduction of a nitro group proceeds through a cascade: Nitro


 Nitroso 

Hydroxylamine

Amine
.[1]
The "Hydroxylamine Stall"

In sterically hindered substrates, the reaction frequently stalls at the hydroxylamine (


)  intermediate. The final reduction step (cleavage of the N-O bond) is structure-sensitive and requires optimal surface contact. Steric bulk prevents the hydroxylamine from lying flat on the catalyst surface, halting the reaction. Researchers often mistakenly increase temperature to force this step, leading to unwanted ketone reduction.
Graphviz Pathway Analysis

The following diagram illustrates the competitive pathways and the specific intervention points for our protocols.

NitroReduction cluster_legend Catalyst Selectivity Logic Nitro Nitro Ketone (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso Fast Alcohol Amino Alcohol (Over-reduction) Nitro->Alcohol High T/P Non-selective Hydroxyl Hydroxylamine (R-NHOH) *STALL POINT* Nitroso->Hydroxyl Fast Amine Amino Ketone (Target) Hydroxyl->Amine Slow (Steric Block) Needs V or Acid Amine->Alcohol Over-reduction Pt/V Pt/V blocks C=O Accelerates N-O cleavage

Figure 1: Reaction pathway highlighting the hydroxylamine stall point (yellow) and the risk of over-reduction (red). The target is the green node.

Critical Parameters & Catalyst Selection

The Catalyst Matrix
Catalyst SystemActivity (Nitro)Selectivity (vs. C=O)Best For...
Pd/C (Standard) HighLowSimple, unhindered substrates.
Pt/C (Unmodified) ModerateModerateSubstrates where C=O is very stable.
Pt/C + Vanadium High Excellent The Gold Standard. Hindered nitro ketones.
Raney Nickel HighUnpredictableBulk reductions; difficult to handle.
Pd/C + Acid Very HighModerateExtremely hindered substrates (forces stall).
The Role of Vanadium (The Blaser Effect)

The addition of vanadium (typically


 or 

) to Pt/C creates a bimetallic surface effect. The vanadium acts as an oxophilic Lewis acid, preferentially activating the nitro group oxygen and facilitating the N-O bond cleavage at the hydroxylamine stage, even in hindered systems. Simultaneously, Pt is less active toward carbonyls than Pd, providing a dual safety net.

Experimental Protocols

Protocol A: The "Blaser" Method (High Selectivity)

Recommended for: Substrates with labile ketones or moderate steric hindrance.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • Catalyst: 5% Pt/C (wet, Degussa type F101 or similar), 1-2 mol% Pt loading.

  • Additive: Vanadyl acetylacetonate (

    
    ), 1-2 mol% (1:1 ratio with Pt).
    
  • Solvent: THF or MeOH (10-20 mL/g substrate).

Procedure:

  • Safety Check: Ensure inert atmosphere (

    
     or Ar). Pt/C is pyrophoric when dry.
    
  • Charging: To a hydrogenation vessel (Parr bomb or autoclave), add the substrate,

    
    , and solvent.
    
  • Catalyst Addition: Add the wet Pt/C catalyst carefully.

  • Purge: Seal reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x).
  • Reaction: Pressurize to 5–10 bar (70–145 psi)

    
    . Heat to 25–40 °C .
    
    • Note: Do not exceed 50 °C initially. Higher T promotes ketone reduction.

  • Monitoring: Monitor H2 uptake. If uptake stalls (hydroxylamine stage), increase T to 50 °C only if selectivity is confirmed via HPLC/TLC.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

Why this works: The Vanadium additive accelerates the rate-limiting reduction of the hydroxylamine intermediate by


 to 

times, allowing the reaction to proceed at mild temperatures where the ketone remains untouched.
Protocol B: The Acid-Promoted Pd System (High Activity)

Recommended for: Extremely sterically hindered nitro groups (e.g., tertiary carbons) where Protocol A is too slow.

Reagents:

  • Substrate: 1.0 equiv.

  • Catalyst: 5% or 10% Pd/C (wet), 5 mol% Pd loading.

  • Additive: Methanesulfonic acid (MsOH) or

    
     (1.0 - 1.1 equiv).
    
  • Solvent: MeOH or EtOH.

Procedure:

  • Charging: Dissolve substrate in MeOH. Add the acid equivalent.

  • Catalyst Addition: Add Pd/C under inert flow.

  • Reaction: Hydrogenate at 1–3 bar (balloon or mild pressure) at RT .

  • Mechanism: The acid protonates the hydroxylamine intermediate (

    
    ), making water a good leaving group. This lowers the activation energy for the final reduction step, bypassing the steric requirement for perfect surface alignment.
    
  • Workup: The product will be the amine salt. Filter catalyst.[2] Neutralize with mild base (

    
    ) to liberate the free amine.
    

Caution: Ensure your ketone is stable to acid (avoid if acetal formation is a risk, though water produced in situ usually prevents this).

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Reaction stops at 66% conversion (H2 uptake ceases). "Hydroxylamine Stall." The steric bulk is preventing the final reduction.Method A: Add more V(acac)2. Method B: Add 1 eq. of acid (HCl/MsOH) to protonate the intermediate.
Ketone is reducing to alcohol. Catalyst too active or T too high.Switch from Pd to Pt/C + V . Lower Temperature.[3] Reduce Pressure.
De-halogenation occurs (if Ar-Cl/Br present). Pd/C causes oxidative addition to C-X bonds.Switch to Pt/C (sulfided) or add ZnBr2 as a poison for the de-halogenation sites.
Product cyclizes (e.g., pyrrolidine formation). Intramolecular reductive amination.If unwanted: Keep solution acidic (protonate amine immediately) or run at lower T to avoid condensation.

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C and Pt/C can ignite solvent vapors. Always keep catalysts wet (50% water w/w) and handle under inert gas (

    
    /Ar).
    
  • Hydrogen Gas: Extremely flammable.[4] Ensure all vessels are pressure-rated and grounded to prevent static discharge.

  • Vanadium: Vanadium compounds are toxic. Handle with gloves and dispose of heavy metal waste separately.

References

  • The "Blaser" Protocol (Seminal Work): Blaser, H. U., et al. "Enantioselective Hydrogenation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Keto Esters using Cinchona Modified Platinum Catalysts and Related Systems." Topics in Catalysis, 2002.
    Note: While famous for enantioselectivity, Blaser's work on Pt-V interactions defined the chemoselectivity standards used at Novartis.
    
    
  • Mechanistic Review of Nitro Reduction: Corma, A., & Serna, P. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts."[5] Science, 2006. Provides deep insight into the hydroxylamine pathway.

  • Vanadium Promotion Specifics: Tampieri, A., et al. "Platinum/Vanadium Catalysts for the Selective Hydrogenation of Nitroarenes." Catalysts, 2020.

  • General Hydrogenation Handbook: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Classic text, widely cited for Pd/C vs Pt/C selectivity rules).

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 1-(3-Methyl-2-nitrophenyl)ethanone

[1][2]

Case ID: OPT-YIELD-3M2N Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Optimizing Yield & Chemoselectivity for Nitro Reduction[1][2]

Executive Summary & Decision Matrix

User Scenario: You are attempting to reduce 1-(3-methyl-2-nitrophenyl)ethanone (CAS: 577-59-3 analog).[1][2] Critical Decision: The primary challenge with this substrate is chemoselectivity and steric hindrance . The nitro group is sandwiched between a methyl group and an acetyl group (ortho-ortho substitution), creating significant steric bulk that impedes standard reduction kinetics while risking over-reduction of the ketone.

Select your objective below to route to the correct protocol:

DecisionMatrixStartTarget Product SelectionChoice1Target A: 1-(2-amino-3-methylphenyl)ethanone(Preserve Ketone)Start->Choice1Choice2Target B: 1-(3-methyl-2-nitrophenyl)ethanol(Preserve Nitro)Start->Choice2Choice3Target C: 7-Methylindole(Cyclization)Start->Choice3Method1Rec: Iron (Fe) or SnCl2 Reduction(See Protocol A)Choice1->Method1ChemoselectiveMethod2Rec: NaBH4 / CeCl3 (Luche)(See Protocol B)Choice2->Method2Hydride TransferMethod3Rec: Leimgruber-Batcho / Bartoli(Advanced Workflow)Choice3->Method3Indole Synthesis

Figure 1: Decision matrix for reagent selection based on the desired pharmacophore.[1][2]

Technical Knowledge Base (The "Why")

The Steric Challenge

The substrate this compound possesses a "sandwiched" nitro group.[1][2] The adjacent methyl group (C3) and acetyl group (C1) create a Steric Gear Effect .

  • Impact: Reagents like H₂/Pd-C often fail to access the nitro group effectively, leading to stalled reactions or requiring high pressures that inadvertently reduce the ketone to an alcohol [1].[2]

  • Solution: Dissolving metal reductions (Fe, Sn, Zn) are superior here because they operate via electron transfer mechanisms in solution rather than requiring surface adsorption on a catalyst, which is sterically demanding.

Chemoselectivity (Nitro vs. Carbonyl)[3]
  • Fe/AcOH (Recommended): Iron in acetic acid reduces the nitro group to an aniline via a nitroso intermediate. It is thermodynamically unable to reduce the ketone under standard reflux conditions [2].

  • NaBH₄ (Avoid for Aniline): Sodium borohydride will rapidly reduce the ketone to an alcohol, leaving the nitro group intact (unless modified with transition metal salts) [3].

Standard Operating Protocol (SOP)

Protocol A: Chemoselective Nitro Reduction (Fe/AcOH) Target: 1-(2-amino-3-methylphenyl)ethanone[1][2]

This method is optimized to prevent ketone reduction and manage the heavy sludge often associated with iron reductions.

Reagents
  • Substrate: this compound (1.0 equiv)[1][2]

  • Iron Powder (Fe): 4.0 – 5.0 equiv (Fine powder, <325 mesh preferred)

  • Solvent: Ethanol / Water (4:1 ratio)[3]

  • Catalyst/Acid: Glacial Acetic Acid (0.5 equiv) or NH₄Cl (5.0 equiv for milder pH)

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve the substrate in Ethanol/Water (4:1). Ensure the concentration is approx 0.2 M.

  • Activation: Add the Iron powder and Acetic Acid (or NH₄Cl).

    • Tip: If using NH₄Cl, pre-dissolve it in the water portion to ensure homogeneity.

  • Reflux: Heat the mixture to vigorous reflux (approx 80°C).

    • Critical: Vigorous mechanical stirring is required.[2] Magnetic stirring often fails due to the density of iron sludge.

  • Monitoring: Monitor via TLC (typically 30% EtOAc/Hexane). The starting material (yellow/orange) should disappear, replaced by a fluorescent blue spot (amine).

    • Duration: Due to steric hindrance, this may take 4–12 hours, significantly longer than unhindered nitroarenes.

  • Workup (The "Emulsion Killer"):

    • Cool to room temperature.[2][3][4][5][6]

    • Neutralization: Adjust pH to ~8-9 using Saturated NaHCO₃.[1][2][7]

    • Filtration: Filter the entire mixture through a Celite pad to remove iron oxides. Wash the pad copiously with EtOAc.

    • Extraction: Partition the filtrate between EtOAc and Water.[3] Wash organic layer with Brine.[2][3][7]

Visualizing the Workup Logic

WorkupFlowRxnReaction Mixture(Fe Sludge + Product)Step1Basify (pH 9)Sat. NaHCO3Rxn->Step1Step2Celite Filtration(Critical Step)Step1->Step2Step3Biphasic SeparationEtOAc / WaterStep2->Step3FiltrateWasteIron Oxide Waste(Solid)Step2->WasteRetentateProductOrganic Layer(Target Amine)Step3->Product

Figure 2: Optimized workup flow to prevent emulsion formation during iron removal.

Troubleshooting Guide (FAQs)

Issue 1: "The reaction stalls at 50% conversion."

Diagnosis: The iron surface has become passivated (coated with oxides), or the steric bulk of the 3-methyl group is preventing access. Corrective Actions:

  • Sonicate the Iron: Before adding to the reaction, briefly sonicate the iron powder in dilute HCl to activate the surface, then rinse with EtOH.

  • Increase Shear: Switch from a magnetic stir bar to an overhead mechanical stirrer. The iron must be suspended, not sitting at the bottom.

  • Add Electrolyte: If using AcOH, spike the reaction with 10 mol% CaCl₂. This acts as a phase transfer catalyst and accelerates electron transfer in hindered systems [4].

Issue 2: "I see a new spot, but the ketone is gone (Over-reduction)."

Diagnosis: You likely used Catalytic Hydrogenation (H₂/Pd) or NaBH₄. Corrective Actions:

  • If using H₂/Pd-C: The carbonyl was reduced to an alcohol.[1][2] Switch to Fe/AcOH or SnCl2 .[2]

  • If you must use Hydrogenation (e.g., for scale), use Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is highly selective for nitro groups and resists reducing ketones and halogens [5].

Issue 3: "My product is trapped in a thick black emulsion."

Diagnosis: Iron hydroxides form gelatinous precipitates at neutral pH.[2] Corrective Actions:

  • The EDTA Wash: During extraction, wash the organic layer with a 10% aqueous EDTA solution. This chelates residual iron ions that stabilize the emulsion.

  • The "Dry Load" Trick: Do not extract. Instead, add silica gel directly to the crude reaction mixture, evaporate the solvent to dryness, and load the resulting powder directly onto a flash column.

Yield Optimization Data

MethodReagentYield (Typical)ChemoselectivityNotes
A (Rec) Fe / AcOH / EtOH85-92% ExcellentBest for sterically hindered substrates.[1][2]
B H₂ / Pd-C40-60%PoorRisks ketone reduction; slow due to sterics.
C SnCl₂ / HCl75-80%GoodDifficult workup; toxic waste.[1][2]
D Na₂S₂O₄ (Dithionite)60-70%ExcellentMild, but variable yields on hindered arenes.[2]

References

  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013).[8] Reduction of Nitro Compounds, Through Different Reaction Conditions. Journal of Chemical and Pharmaceutical Research. Link

  • Common Organic Chemistry.[2][6] (n.d.). Nitro Reduction - Iron (Fe).[1][2][3] Link

  • BenchChem. (2025).[7] Application Note: A Detailed Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone. Link

  • Chandrappa, S., et al. (2010).[5] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes. Synlett, 2010(20), 3019-3022.[2] Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

Overcoming steric hindrance in 3-methyl-2-nitroacetophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-2-Nitroacetophenone Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and functionalization of highly substituted aromatics. 3-Methyl-2-nitroacetophenone is a notorious substrate in drug development and materials science. Its reactivity profile is severely compromised by extreme steric hindrance. This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and bypass these structural limitations.

Fundamental Causality: The "Why" Behind the Failures

Q: Why does 3-methyl-2-nitroacetophenone exhibit such extreme resistance to standard transformations compared to other acetophenones? A: The molecule suffers from a severe "buttressing effect"[1]. The nitro group at the C2 position is sandwiched between the C1-acetyl group and the C3-methyl group. Because two atoms cannot occupy the same space, the nitro group is forced to twist out of the aromatic plane to minimize van der Waals repulsion[2]. This twisting triggers a cascade of reactivity issues:

  • Trajectory Blocking: The out-of-plane nitro oxygens physically obstruct the Bürgi-Dunitz angle (approx. 107°), which is the required trajectory for incoming nucleophiles attacking the carbonyl carbon.

  • Loss of Coplanarity: The steric clash forces the adjacent acetyl group out of coplanarity with the benzene ring, inhibiting resonance stabilization[1].

  • Catalyst Poisoning/Exclusion: The twisted, bulky conformation prevents the molecule from adsorbing flat onto the surface of traditional heterogeneous catalysts (like Pd/C), which is a prerequisite for standard nitro group reductions[3].

Troubleshooting Workflows: The "How"

Q: My nucleophilic additions (e.g., Grignard reagents) to the acetyl group are yielding mostly recovered starting material or enolization byproducts. How do I force the addition? A: When the Bürgi-Dunitz trajectory is blocked, bulky nucleophiles act as bases, deprotonating the α-methyl group of the acetyl moiety rather than attacking the carbonyl carbon. To overcome this, you must switch to highly oxophilic Lewis acid activation combined with smaller nucleophiles. For reductions, the Luche reduction is the gold standard. The Ce³⁺ ion strongly coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This allows the small, hard hydride from NaBH₄ to attack efficiently despite the steric shielding. Alternatively, Corey-Bakshi-Shibata (CBS) reductions can be employed, as they rely on London dispersion forces rather than purely steric repulsion to stabilize the transition state and direct the hydride[4].

Q: Heterogeneous catalytic hydrogenation (H₂ + Pd/C) of the nitro group is stalling at the hydroxylamine intermediate. What is the best alternative? A: The steric bulk prevents the intermediate hydroxylamine from adopting the necessary flat geometry on the palladium surface for the final cleavage of the N-O bond. Transitioning to homogeneous or single-atom catalysis resolves this by eliminating the need for surface adsorption. Two highly effective, self-validating methods are:

  • Single-Atom Catalysis (Transfer Hydrogenation): Utilizing Co-N₄ sites on nitrogen-doped carbon allows for the transfer hydrogenation of the nitro group without requiring flat adsorption. This method is highly chemoselective and leaves the carbonyl intact[3].

  • Transition-Metal-Free Selenium Reduction: Using Na₂Se (generated in situ from elemental Se and NaBH₄) in water. The soluble Na₂Se complex easily accesses the sterically hindered nitro group, facilitating a smooth reduction to the amine[5].

Quantitative Data Summaries

The following table summarizes the performance of various reduction strategies when applied to sterically hindered ortho-substituted nitroacetophenones.

Target Functional GroupReagent / Catalyst SystemReaction TypeChemoselectivityTypical YieldPrimary Advantage
Carbonyl (to Alcohol)NaBH₄ + CeCl₃·7H₂OLuche Reduction>99% (Leaves -NO₂ intact)85–95%Overcomes trajectory blocking via Lewis acid activation.
Carbonyl (Chiral Alcohol)CBS Catalyst + BH₃Asymmetric Reduction>95% (Leaves -NO₂ intact)80–90%Utilizes London dispersion forces to direct hydride attack[4].
Nitro (to Amine)Na₂Se + NaBH₄ / H₂OHomogeneous Reduction>95% (Leaves C=O intact)80–88%Avoids surface-adsorption limitations of heterogeneous Pd/C[5].
Nitro (to Amine)Co-N₄ Single-AtomTransfer Hydrogenation>90% (Leaves C=O intact)~80%Environmentally benign, highly selective single-atom activation[3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Luche Reduction of the Carbonyl

Objective: Reduce the sterically hindered acetyl group to a secondary alcohol without affecting the nitro group.

  • Setup & Activation: Dissolve 1.0 eq of 3-methyl-2-nitroacetophenone and 1.2 eq of CeCl₃·7H₂O in methanol (0.2 M) at 0 °C.

    • Validation Checkpoint: The solution must become completely clear. Incomplete dissolution indicates poor Ce³⁺ complexation, which will lead to unreacted starting material.

  • Hydride Addition: Slowly add 1.2 eq of solid NaBH₄ in small portions over 15 minutes to control the exotherm.

    • Validation Checkpoint: Vigorous hydrogen gas evolution will occur immediately upon addition. The reaction mixture will transition to a slightly milky suspension as the reduction proceeds.

  • In-Process Monitoring: Stir for 30 minutes at 0 °C. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: The product alcohol will appear as a more polar spot (lower Rf) compared to the starting ketone. The UV activity under a 254 nm lamp will noticeably change due to the loss of conjugation between the carbonyl and the aromatic ring.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Selenium-Mediated Reduction of the Sterically Hindered Nitro Group

Objective: Reduce the sterically encumbered nitro group to an amine using a homogeneous, transition-metal-free system[5].

  • Active Reagent Generation: In a round-bottom flask, suspend elemental Selenium powder (2.0 eq) in deionized water. Add NaOH (4.0 eq) and NaBH₄ (4.0 eq) at room temperature.

    • Validation Checkpoint: The insoluble black selenium powder will dissolve entirely within 15-20 minutes. The solution will turn a deep red/brown color, confirming the formation of the active Na₂Se reducing species.

  • Substrate Addition & Heating: Add 3-methyl-2-nitroacetophenone (1.0 eq) directly to the aqueous Na₂Se solution. Attach a reflux condenser and heat to 100 °C for 1–2 hours.

  • In-Process Monitoring: Monitor the reaction progress via GC-MS.

    • Validation Checkpoint: The mass spectrum must show a definitive shift from the starting material mass (M = 179 m/z) to the target amine (M = 149 m/z), representing a mass loss of 30 amu (loss of two oxygens, addition of two hydrogens).

  • Workup & Catalyst Recovery: Cool the mixture to room temperature and expose it to air.

    • Validation Checkpoint: The excess soluble Na₂Se will rapidly oxidize back into insoluble elemental red/black selenium.

    • Filter the regenerated selenium through a pad of Celite (the selenium can be washed and reused). Extract the aqueous filtrate with dichloromethane (3x), dry over Na₂SO₄, and concentrate to yield 2-amino-3-methylacetophenone.

Troubleshooting Workflow Visualization

G Start 3-Methyl-2-nitroacetophenone Reaction Planning Decision Select Target Functional Group Start->Decision Carbonyl Carbonyl Addition/Reduction (Steric block by ortho-NO2) Decision->Carbonyl Carbonyl Nitro Nitro Reduction (Flanked by C1-Ac & C3-Me) Decision->Nitro Nitro Sol1 Luche Reduction (NaBH4/CeCl3) Overcomes trajectory block Carbonyl->Sol1 Lewis Acid Activation Sol2 Homogeneous / Single-Atom Catalysis Overcomes surface adsorption limits Nitro->Sol2 Transfer / Homogeneous Validate In-Process Validation (GC-MS / NMR / TLC) Sol1->Validate Sol2->Validate

Figure 1: Decision matrix for troubleshooting sterically hindered 3-methyl-2-nitroacetophenone.

References

  • [1] Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. ResearchGate / John Wiley & Sons. 1

  • [4] London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate. 4

  • [3] Single-Atom Co–N4 Sites Mediate C–N Formation via Reductive Coupling of Nitroarenes with Alcohols. JACS Au / ACS Publications. 3

  • [5] Transition Metal-free Selenium-mediated Aryl Amines via Reduction of Nitroarenes. CORE. 5

  • [2] Deciding which group twists out of the plane when ortho effect takes place. Chemistry Stack Exchange. 2

Sources

Technical Support Center: Purification of 1-(3-Methyl-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 1-(3-Methyl-2-nitrophenyl)ethanone (also referred to as 3'-Methyl-2'-nitroacetophenone).

This specific isomer presents a unique purification challenge due to the "Ortho-Ortho Effect" : the acetyl group at position 1 is flanked by a nitro group at position 2 and a methyl group at position 3. This steric congestion forces the carbonyl and nitro groups out of planarity, significantly altering the molecule's solubility and polarity compared to its more planar isomers (e.g., 4-nitro or 6-nitro).

Case ID: PUR-3M2N-ETH Status: Active Guide Expert Level: Senior Scientist / Process Chemist[1][2]

Module 1: Diagnostic & Initial Assessment

"Know Your Crude" [1][2]

Before attempting bulk purification, you must define the impurity profile.[2] The synthesis of this molecule (often via nitration of 3-methylacetophenone or oxidation of precursors) invariably produces regioisomers.

Q: My crude product is a dark oil, but the literature suggests a solid. What is happening?

A: The presence of regioisomers (particularly the 4-nitro isomer) and oxidation byproducts acts as a "melting point depressant," keeping the mixture in an oily state (eutectic mixture).

  • The 2-Nitro Factor: The target molecule [this compound] typically has a lower melting point than its 4-nitro isomer due to the lack of symmetry and steric twisting, which prevents efficient crystal packing.[1]

  • Action: Do not rely solely on spontaneous crystallization. You must induce nucleation or remove the "oily" impurities (tars) first.

Q: HPLC shows a split peak or "shoulder." Is this my product?

A: Likely yes.[2] The 2-nitro and 4-nitro isomers have very similar retention times on C18 columns but distinct UV profiles.[1]

  • Diagnostic Step: Check the UV absorbance ratio (e.g., 254nm vs 280nm).[2] The sterically hindered 2-nitro group reduces conjugation, often resulting in a hypsochromic shift (blue shift) compared to the planar 4-nitro isomer.[1]

Module 2: Crystallization Protocols (The "Ortho-Twist" Method)

Primary Strategy for Scale (>5g) [1]

The extreme steric crowding of the 3-methyl-2-nitro motif makes this molecule more soluble in non-polar solvents than its planar counterparts.[1] We exploit this for separation.

Protocol A: Displacement Crystallization (High Purity)

This method uses a "good" solvent to dissolve the oil and a "bad" solvent to force the planar impurities out first (or keep the target in solution depending on the crop).

Solvent System: Isopropyl Alcohol (IPA) / Hexane (or Heptane).[1][2]

  • Dissolution: Dissolve the crude oil in minimal warm IPA (40–50°C). Do not boil; nitro compounds are thermally sensitive.[2]

  • Clarification: If black specks (tars) are present, treat with activated charcoal (5 wt%) for 15 mins, then filter warm through Celite.

  • The "Cloud Point": Add Hexane dropwise to the warm filtrate until a persistent cloudiness appears.[2]

  • Re-solubilization: Add just enough IPA to clear the solution.

  • Controlled Cooling: Allow to cool slowly to Room Temperature (RT) with slow stirring (50 rpm).

    • Observation: If the 4-nitro isomer is the major impurity, it often crystallizes first as high-melting needles.[2] Filter these off.

    • Target Recovery: The filtrate, rich in the 3-methyl-2-nitro target, should be concentrated and cooled to 0-4°C to crystallize the desired product (often as prisms or chunky crystals).[1]

Protocol B: Melt Crystallization (For Semi-Solids)

If your crude is a sticky semi-solid:

  • Heat the crude to 50-60°C (just above its likely melting point) to fully melt.

  • Add Methanol (MeOH) dropwise with vigorous stirring until a homogeneous solution forms.

  • Cool rapidly to 0°C.

  • Why MeOH? The highly polar environment forces the hydrophobic, twisted 2-nitro isomer out of solution faster than the more polar impurities.[2]

Module 3: Chromatographic Resolution

Strategy for Difficult Separations (<5g or High Purity Req.)

If crystallization fails to break the eutectic mixture, use Flash Chromatography.[2]

Q: Which elution order should I expect on Silica Gel?

A: The Target (2-nitro) typically elutes BEFORE the Impurity (4-nitro) .[1]

  • Mechanism: The 2-nitro group is twisted out of plane and shielded by the adjacent methyl and acetyl groups. This reduces its ability to interact with the polar silanol groups on the silica.[2] The 4-nitro isomer is planar and has a fully exposed, strong dipole, leading to stronger retention.[2]

Recommended Flash Conditions
ParameterSetting / ValueNotes
Stationary Phase Silica Gel (40–63 µm)Standard phase.[1][2]
Mobile Phase A Hexane (or Heptane)Non-polar component.[2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[2]
Gradient 0% to 15% B over 10 CVsShallow gradient is critical for isomer separation.[2]
Loading < 5% w/wDo not overload; isomers will co-elute.[2]
Detection 254 nmMonitor the full UV spectrum if possible.[2]

Visualization of Separation Logic:

PurificationLogic Crude Crude this compound StateCheck Physical State? Crude->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High Purity Oil Dark Oil / Tar StateCheck->Oil Low Purity Recryst Recrystallization (IPA/Hexane) Target stays in mother liquor initially Solid->Recryst Flash Flash Chromatography (Hexane/EtOAc 95:5) Oil->Flash IsomerSep Isomer Separation Mechanism Recryst->IsomerSep Flash->IsomerSep Target Target: 2-Nitro Isomer (Twisted, Less Polar) Elutes FIRST IsomerSep->Target Impurity Impurity: 4-Nitro Isomer (Planar, More Polar) Elutes SECOND IsomerSep->Impurity

Caption: Decision tree for purification based on the physical state of the crude material and the mechanistic logic of isomer separation.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I use bisulfite adduct formation to purify the ketone?

A: No. While methyl ketones typically form bisulfite adducts (allowing separation from non-ketones), the 3-methyl-2-nitro substitution pattern creates immense steric hindrance around the carbonyl carbon.[1] The nucleophilic attack of the bisulfite ion is kinetically blocked.[2] You will likely lose yield or fail to form the adduct entirely.[2] Stick to physical separation methods.

Q: The product turns red upon standing. Is it decomposing?

A: Likely yes.[2] Nitroacetophenones are sensitive to light and base-catalyzed enolization.[1][2]

  • Fix: Store the purified product in amber vials under Argon/Nitrogen at 4°C.

  • Cleanup: If the product is red, wash a solution (in DCM) with dilute HCl (0.1 M) to remove any basic impurities (anilines formed from partial reduction) that might be catalyzing the degradation.[2]

Q: What is the expected Melting Point?

A: While literature varies based on the exact crystal polymorph, the This compound isomer generally melts lower than the 4-nitro isomer.[1]

  • Target Range: Expect 45–55°C (often an oil that solidifies slowly).[2]

  • Comparison: The 4-nitro isomer often melts >60°C.[2]

  • Validation: Use 1H-NMR.[1][2][3][4] The aromatic region is diagnostic.[2] The 2-nitro isomer will show a distinct splitting pattern (typically a doublet-doublet-doublet or apparent triplet) for the proton at position 4, distinct from the symmetric pattern of the 4-nitro isomer.[1]

References

  • Nitration Regioselectivity & Isomer Properties

    • BenchChem. (2025).[2] Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone. (Provides analogous data on methyl/nitro acetophenone isomer separation). Link

  • Crystallization of Nitroacetophenones

    • Organic Syntheses. (1948).[2] m-Nitroacetophenone.[1][2][5][6][7][8] Org. Synth. 28, 84. (Foundational protocol for nitroacetophenone handling and crystallization). Link[1][2]

  • Chromatographic Behavior of Nitro Isomers

    • Toray Industries.[2] (1985).[2] Process for separating nitration isomers of substituted benzene compounds. EP0155441A1.[2] (Discusses the physical property differences between hindered 2-nitro and planar 4-nitro isomers). Link

  • Physical Properties & Safety

    • National Institute of Standards and Technology (NIST).[2] Ethanone, 1-(3-nitrophenyl)-.[1][2][6][7][8] NIST Chemistry WebBook, SRD 69.[2] (Reference for general nitroacetophenone thermal properties). Link[1][2]

Sources

Technical Support Center: Solubilization of Nitroacetophenones in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-NAP-001 Assigned Specialist: Senior Application Scientist Topic: Overcoming Aqueous Solubility Barriers for 3- and 4-Nitroacetophenone

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your nitroacetophenone (NAP) derivative is floating as a crystalline solid in your buffer or crashing out of solution upon dilution.

The Root Cause: Nitroacetophenones (NAPs) present a dual physicochemical challenge. They are not merely lipophilic ("grease balls"); they are "brick dust" molecules.

  • High Crystal Lattice Energy: The nitro group (

    
    ) and the ketone (
    
    
    
    ) creates strong intermolecular dipole-dipole interactions and
    
    
    -stacking in the solid state. Breaking this lattice requires significant energy (endothermic dissolution).
  • Moderate Lipophilicity: With a

    
     of approx. 1.42 (3-isomer), they are not extremely hydrophobic, but they lack strong hydrogen bond donors to interact with water.
    

This guide provides three validated workflows to overcome these barriers, tailored to your specific application (Biological Assay vs. Chemical Synthesis).

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your "Tolerance Profile" using the decision tree below. Biological assays usually cannot tolerate high organic solvent concentrations, whereas synthetic chemistry allows for broader surfactant use.

Visual Guide: Solubilization Strategy Selector

SolubilizationStrategy Start Start: Define Application Decision1 Is this for a Cell-Based/Enzymatic Assay? Start->Decision1 BioPath Biological Path (Low Toxicity Req.) Decision1->BioPath Yes ChemPath Chemical Synthesis (Green Chemistry) Decision1->ChemPath No Decision2 Can you tolerate < 1% DMSO? BioPath->Decision2 Sol_C Protocol C: Micellar Solubilization (SDS/Tween 80) ChemPath->Sol_C Catalysis/Reaction Sol_A Protocol A: Cosolvent Spike (DMSO/EtOH) Decision2->Sol_A Yes Sol_B Protocol B: Cyclodextrin Complexation (HP-β-CD) Decision2->Sol_B No (High Sensitivity)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: The Cosolvent Spike (Protocol A)

Best For: High-throughput screening (HTS), standard enzymatic assays.

The Issue: Researchers often try to dissolve NAP directly in water (fail) or dissolve in 100% DMSO and then dump it into a buffer, causing immediate precipitation ("crashing out").

The Fix: You must manage the Dielectric Constant (


) of the mixture. Water has a high 

(~80), while NAP prefers a lower

.
Step-by-Step Protocol
  • Prepare Stock: Dissolve NAP in 100% DMSO (or Ethanol) to a concentration 1000x higher than your final desired assay concentration.

    • Note: NAP is highly soluble in DMSO (>100 mM).

  • The "Intermediate" Dilution (Crucial Step):

    • Do NOT pipette 1

      
      L of stock directly into 1 mL of static buffer. The local concentration will exceed solubility before mixing occurs.
      
    • Technique: Vortex the buffer vigorously while injecting the solvent stock into the vortex cone.

  • Limit: Keep final DMSO concentration

    
     to 
    
    
    
    depending on cell line sensitivity.

Troubleshooting Table: Cosolvent Limits

SolventMax Bio-ToleranceSolubility Power for NAPNotes
DMSO 0.1% - 1.0%HighBest general solvent. Can penetrate cell membranes.
Ethanol 1.0% - 2.0%ModerateGood for volatility; less toxic than DMSO in some models.
Acetonitrile < 0.1%HighToxic. Avoid for live-cell assays; okay for HPLC.

Module 3: Cyclodextrin Complexation (Protocol B)

Best For: Highly sensitive bio-assays, in vivo formulations, or stabilizing the nitro group.

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][2] The NAP molecule displaces water from the cavity, forming a stable "Host-Guest" inclusion complex. This "hides" the hydrophobic portion of NAP from the water.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD
).
  • Why? It is more water-soluble (>600 mg/mL) than parent

    
    -CD and less toxic parenterally.
    
Protocol: Phase Solubility Method
  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or buffer (e.g., PBS).
    
  • Addition: Add excess NAP powder to the CD solution.

  • Equilibration: Shake (orbitally) at room temperature for 24–48 hours.

    • Mechanism:[3] This allows the equilibrium

      
       (Stability Constant) to be reached.[2]
      
  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.
    
  • Quantification: Measure absorbance at

    
     (approx. 260–270 nm, check specific isomer) to determine dissolved concentration.
    
Visual Mechanism: Host-Guest Equilibrium

CD_Complex Host HP-β-CD (Host) Complex Inclusion Complex (Soluble) Host->Complex  Kc (Equilibrium)   Guest Nitroacetophenone (Guest) Guest->Complex  Kc (Equilibrium)   Water H2O Molecules (Displaced) Complex->Water Entropy Gain

Figure 2: Thermodynamic equilibrium of the inclusion complex formation. The displacement of high-energy water from the cavity drives the reaction entropically.

Module 4: Micellar Solubilization (Protocol C)

Best For: Green chemistry synthesis, aqueous catalysis, or cleaning equipment.

The Science: Surfactants above their Critical Micelle Concentration (CMC) form micelles.[4] The hydrophobic core of the micelle acts as a "micro-reactor" or solvent reservoir for the NAP.

Recommended Agents:

  • SDS (Sodium Dodecyl Sulfate): Anionic. Very high solubilization capacity.

  • Tween 80 (Polysorbate 80): Non-ionic. Biocompatible, often used in drug delivery.[4]

Protocol: Micelle Formation
  • Determine CMC: Ensure surfactant concentration is > CMC.[4]

    • SDS CMC: ~8 mM (approx 0.23% w/v). Use 1-2% w/v to ensure robust micelles.

    • Tween 80 CMC: ~0.012 mM. Use 0.1-0.5% w/v .

  • Mixing: Add NAP to the surfactant solution.

  • Sonication: Sonicate for 10–15 minutes. This breaks down the "brick dust" crystal lattice, allowing individual molecules to partition into the micelle cores.

  • Result: A clear, stable micellar solution.

Frequently Asked Questions (FAQ)

Q: My solution was clear, but crystals formed after 2 hours. Why? A: You likely created a supersaturated solution. This is a kinetic state, not a thermodynamic one.

  • Fix: If using cosolvents, reduce the NAP concentration or increase the cosolvent %. If using Cyclodextrins, ensure you filtered the solution after reaching equilibrium (24h) to remove nucleation sites.

Q: Can I use pH adjustment to dissolve NAP? A: Generally, No. Nitroacetophenones lack an acidic proton with a pKa in the physiological range (pKa of


-protons is ~19-20). Adding strong base (NaOH) to force ionization will likely cause Aldol condensation  or degradation of the molecule before it forms a stable salt. Stick to cosolvents or complexation.

Q: Which isomer is harder to dissolve, 3-nitro or 4-nitro? A: Typically, 4-nitroacetophenone (para) has a more symmetrical crystal packing, leading to higher lattice energy and lower solubility compared to the 3-nitro (meta) isomer. Expect the para-isomer to require higher cosolvent ratios.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs.[4][5] Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163. Link

  • Thermo Scientific Chemicals. (n.d.). 3'-Nitroacetophenone Product Specifications and Solubility Data. Link

Sources

Technical Support Center: Controlling Regioselectivity in the Nitration of 3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction for the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 3-methylacetophenone, and which is the major isomer?

When 3-methylacetophenone undergoes nitration, a mixture of isomers is possible. The substitution pattern is governed by the directing effects of the two substituents already on the benzene ring: the methyl group (-CH₃) and the acetyl group (-COCH₃).

  • Methyl Group (-CH₃): This is an electron-donating group, which activates the ring towards electrophilic aromatic substitution.[1] It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself.[2][3]

  • Acetyl Group (-COCH₃): This is an electron-withdrawing group, which deactivates the ring.[4][5] It directs incoming electrophiles to the meta (position 5) position relative to itself.[6][7]

The directing effects of these two groups are in competition. The incoming nitro group (-NO₂) will substitute at positions activated by the methyl group and not strongly deactivated by the acetyl group. The primary products are:

  • 3-Methyl-4-nitroacetophenone

  • 3-Methyl-2-nitroacetophenone

  • 5-Methyl-2-nitroacetophenone

  • 3-Methyl-6-nitroacetophenone

The major product is typically 3-methyl-4-nitroacetophenone . This is because the 4-position is para to the activating methyl group and meta to the deactivating acetyl group, making it the most electronically favored position. The 2-position is also ortho to the methyl group, but it is also ortho to the acetyl group, where steric hindrance can play a role.[8]

Q2: What is the fundamental mechanism of this nitration reaction?

The nitration of 3-methylacetophenone follows the classical electrophilic aromatic substitution (EAS) mechanism.[9][10] The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid (HNO₃) is protonated by a stronger acid, typically sulfuric acid (H₂SO₄), to form the highly electrophilic nitronium ion (NO₂⁺).[11][12]

  • Nucleophilic Attack: The π-electron system of the 3-methylacetophenone ring acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][13]

  • Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.[10]

Q3: How does temperature affect the regioselectivity and yield of the reaction?

Temperature is a critical parameter in nitration reactions.[14][15]

  • Low Temperatures (typically 0°C to -15°C): These conditions are generally preferred for several reasons.[16][17][18][19]

    • Improved Regioselectivity: Lower temperatures can enhance the selectivity for the thermodynamically favored product, often leading to a higher proportion of the desired isomer.

    • Reduced Byproduct Formation: Nitration is a highly exothermic process.[15] Poor temperature control can lead to an increased rate of side reactions, including over-nitration (dinitration) and oxidation of the starting material, which can result in the formation of tarry byproducts and a lower yield of the desired product.[20][21]

  • Higher Temperatures: While higher temperatures can increase the reaction rate, they often lead to a decrease in regioselectivity and an increase in the formation of unwanted byproducts.[2]

Troubleshooting Guide

Problem 1: My reaction is producing a nearly equal mixture of isomers, making purification difficult.

Possible Cause: The reaction conditions are not optimized to favor a single constitutional isomer.

Solutions:

  • Strict Temperature Control: Ensure the reaction is maintained at a consistently low temperature (e.g., -10°C to 0°C). Use an ice-salt bath for efficient cooling and add the nitrating agent slowly and dropwise to prevent localized temperature increases.[20]

  • Choice of Nitrating Agent: The composition of the nitrating mixture is crucial.[14] A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. However, for substrates prone to oxidation or over-nitration, milder nitrating agents can be employed.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. While often run in the acid mixture itself, using an inert co-solvent can sometimes alter the product distribution.

Problem 2: The overall yield of nitrated products is very low.

Possible Causes:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion.

  • Oxidation of Starting Material: The methyl group on the aromatic ring can be susceptible to oxidation by nitric acid, especially at higher temperatures. This leads to the formation of carboxylic acids and other oxidized byproducts.

  • Product Loss During Workup: The workup procedure, which typically involves quenching the reaction with ice water and subsequent extraction, can lead to product loss if not performed carefully.

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will help determine the optimal reaction time.

  • Maintain Low Temperature: As mentioned previously, keeping the temperature low is the most effective way to minimize oxidative side reactions.[20]

  • Careful Workup: When quenching the reaction, add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring. This helps to dissipate the heat of neutralization and ensures efficient precipitation of the product. Ensure complete extraction with a suitable organic solvent.

Problem 3: I am observing the formation of dinitrated byproducts.

Possible Cause: The reaction conditions are too harsh, leading to a second nitration event on the mono-nitrated product.

Solutions:

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent (typically 1.0 to 1.1 equivalents of nitric acid).

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 3-methylacetophenone. This maintains a low concentration of the nitrating agent in the reaction mixture at any given time, disfavoring dinitration.[14]

  • Reduced Reaction Time: Once TLC analysis indicates that the starting material has been consumed, quench the reaction promptly to prevent further nitration.[20]

Experimental Protocols

Protocol 1: Selective Nitration of 3-Methylacetophenone to Favor 3-Methyl-4-nitroacetophenone

This protocol is designed to maximize the yield of the 3-methyl-4-nitroacetophenone isomer by carefully controlling the reaction conditions.

Materials:

  • 3-Methylacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 25 mL of concentrated sulfuric acid to -10°C using an ice-salt bath.

  • Slowly add 5.0 g of 3-methylacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below -5°C.

  • Prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 3-methylacetophenone over a period of 30-40 minutes. It is crucial to maintain the internal reaction temperature between -10°C and -5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the ice to melt completely. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dissolve the crude product in dichloromethane and wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Nitration of Substituted Acetophenones

SubstrateNitrating AgentTemperature (°C)Major Product(s)Reference
AcetophenoneHNO₃/H₂SO₄0 to 5m-Nitroacetophenone[16][17]
4-Methylacetophenone70% HNO₃ / 20% fuming H₂SO₄< -154-Methyl-3-nitroacetophenone[18][22]
2-Methylacetophenone70% HNO₃ / H₂SO₄-9 to 02-Methyl-5-nitroacetophenone[19]
3-Methoxyacetophenone70% HNO₃Room Temp, then 403-Methoxy-2-nitroacetophenone[23]

Note: The isomer ratios are highly dependent on the specific reaction conditions and may vary.

Visualizations

Reaction Mechanism and Directing Effects

G cluster_0 Directing Effects cluster_1 Nitration Reaction 3-Methylacetophenone 3-Methylacetophenone Methyl_Group -CH3 (ortho, para-director) 3-Methylacetophenone->Methyl_Group Activating Acetyl_Group -COCH3 (meta-director) 3-Methylacetophenone->Acetyl_Group Deactivating NO2_plus NO2+ (Nitronium ion) 3-Methylacetophenone->NO2_plus Attacks HNO3_H2SO4 HNO3 + H2SO4 HNO3_H2SO4->NO2_plus Generates Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex Product 3-Methyl-4-nitroacetophenone (Major Product) Sigma_Complex->Product -H+

Caption: Directing effects and reaction pathway for the nitration of 3-methylacetophenone.

Troubleshooting Workflow

G Start Low Regioselectivity or Yield Check_Temp Is Temperature < 0°C? Start->Check_Temp Check_Addition Was Nitrating Agent Added Slowly? Check_Temp->Check_Addition Yes Solution_Temp Maintain Low Temperature with Ice-Salt Bath Check_Temp->Solution_Temp No Check_Stoichiometry Was Stoichiometry Controlled (1.0-1.1 eq)? Check_Addition->Check_Stoichiometry Yes Solution_Addition Add Nitrating Agent Dropwise Check_Addition->Solution_Addition No Check_Workup Was Workup Procedure Correct? Check_Stoichiometry->Check_Workup Yes Solution_Stoichiometry Use Stoichiometric Amount of Nitrating Agent Check_Stoichiometry->Solution_Stoichiometry No Solution_Workup Review Quenching and Extraction Steps Check_Workup->Solution_Workup No Success Improved Regioselectivity and Yield Check_Workup->Success Yes Solution_Temp->Success Solution_Addition->Success Solution_Stoichiometry->Success Solution_Workup->Success

Sources

Technical Support Center: Crystallization of 2-Nitro-3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists. Scope: Solvent selection, troubleshooting "oiling out," isomer purification, and self-validating protocols.

Executive Summary & Solvent Selection

Q: What is the optimal solvent system for crystallizing 2-nitro-3-methylacetophenone?

A: The crystallization of 2-nitro-3-methylacetophenone (an intermediate often used in domino reactions for quinoline synthesis) requires balancing the polarity of the nitro and ketone groups against the lipophilic methyl-phenyl core.

Based on the structural analogs (e.g., 2-nitroacetophenone and 2-methyl-5-nitroacetophenone), the most robust systems are polar protic solvents for single-solvent recrystallization and polar/non-polar pairs for binary systems.

Recommended Solvent Systems
System TypeSolvent CompositionKey CharacteristicBest For
Primary (Single) Ethanol (95%) or Methanol Moderate solubility at reflux; poor at

.
Routine purification; removal of non-polar impurities.
Binary (Anti-Solvent) Ethyl Acetate / Heptane Tunable polarity. EtOAc dissolves; Heptane forces precipitation.Avoiding "oiling out" (liquid-liquid phase separation).
Alternative Isopropanol (IPA) Higher boiling point than EtOH; slower cooling.Growing larger, X-ray quality crystals.
Purification Ethanol / Water High polarity contrast.[1]Removing inorganic salts or highly polar byproducts.

Technical Insight: Nitro-acetophenones are prone to supercooling and oiling out because their melting points are often depressed by the presence of isomers (e.g., 4-nitro or 2-nitro-5-methyl isomers). A binary system like EtOAc/Heptane allows for finer control over supersaturation than a thermal ramp alone.

Troubleshooting & Optimization (Q&A)

Q: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common with 2-nitro-3-methylacetophenone due to its low melting point and high conformational flexibility.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: If available, add a seed at

    
    below the saturation temperature. This bypasses the nucleation energy barrier.
    
  • Change the Solvent: Switch from Ethanol/Water to Ethyl Acetate/Heptane . Water often exacerbates oiling out in hydrophobic aromatics.

  • Slower Cooling: Insulate the flask. Rapid cooling traps impurities, which depresses the melting point further, favoring the oil phase.

Q: How do I ensure I have removed the regioisomers (e.g., 4-nitro isomer)?

A: Nitration of 3-methylacetophenone typically yields a mixture. The 2-nitro isomer is often more soluble in ethanol than the 4-nitro isomer due to steric hindrance (ortho-effect) interfering with intermolecular packing.

Purification Strategy:

  • Fractional Crystallization: Perform the first crystallization from 95% Ethanol . The less soluble para-isomer (4-nitro) often crystallizes first. Filter this off.

  • Mother Liquor Recovery: Concentrate the filtrate (enriched in 2-nitro-3-methylacetophenone) and recrystallize using Hexane/EtOAc .

  • Validation: Always check the mother liquor vs. the crystal crop using TLC (Thin Layer Chromatography) or GC-MS .

Standard Operating Procedure (SOP)
Protocol: Binary Solvent Crystallization (EtOAc / Heptane)

Objective: Purify crude 2-nitro-3-methylacetophenone with >98% recovery.

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (

      
      ).
      
    • Stop adding solvent the moment the solid dissolves.

    • Self-Validation Check: The solution should be clear yellow/orange. If dark/tarry, perform a hot filtration through Celite.

  • Anti-Solvent Addition:

    • Maintain reflux.

    • Add Heptane dropwise until a persistent turbidity (cloudiness) appears.

    • Add just enough EtOAc (approx. 1-5 mL) to clear the solution again.

  • Controlled Cooling:

    • Remove from heat. Allow to cool to Room Temp (RT) slowly (approx. 1 hour).

    • Critical Step: If oil droplets form, scratch the glass or add a seed crystal immediately.

  • Crystallization & Collection:

    • Cool to

      
       in an ice bath for 30 minutes.
      
    • Filter using a Büchner funnel.

    • Wash crystals with cold Heptane .

    • Dry under vacuum.

Visualization of Workflows
Figure 1: Crystallization Decision Matrix

CrystallizationWorkflow Start Crude 2-Nitro-3-Methylacetophenone SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve at Reflux SolventChoice->Dissolve EtOAc/Heptane or EtOH CheckSolubility Is it fully dissolved? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove Insolubles) CheckSolubility->HotFilter No (Insolubles present) Cooling Cool Slowly to RT CheckSolubility->Cooling Yes HotFilter->Cooling Observation Observe Phase Behavior Cooling->Observation OilingOut Oiling Out Observed Observation->OilingOut Liquid Droplets Crystallizing Crystals Forming Observation->Crystallizing Solid Precipitate Remedy Reheat & Add Seed / Change Solvent OilingOut->Remedy FinalCool Cool to 0°C & Filter Crystallizing->FinalCool Remedy->Cooling Retry

Caption: Logical workflow for the purification of 2-nitro-3-methylacetophenone, including decision points for insolubles and oiling out.

Figure 2: Isomer Separation Logic

IsomerSeparation Mixture Nitration Mixture (2-nitro / 4-nitro isomers) Step1 Dissolve in 95% Ethanol (Reflux) Mixture->Step1 Cool1 Cool to RT Step1->Cool1 Filter1 Filter Precipitate Cool1->Filter1 Solid1 Solid: 4-Nitro Isomer (Less Soluble) Filter1->Solid1 Retentate Filtrate1 Filtrate: Enriched 2-Nitro Isomer Filter1->Filtrate1 Permeate Step2 Evaporate & Recrystallize (Hexane/EtOAc) Filtrate1->Step2 FinalProduct Pure 2-Nitro-3-Methylacetophenone Step2->FinalProduct

Caption: Separation strategy for isolating the 2-nitro isomer from the reaction mixture based on differential solubility.

References
  • BenchChem. 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl... (Mentions 2-nitro-3-methylacetophenone as starting material).[2] Retrieved from

  • PubChem. 2'-Nitroacetophenone (Compound Summary). (Structural analog data). Retrieved from

  • Sigma-Aldrich. 2-Hydroxy-5-methyl-3-nitroacetophenone. (Solubility and property data for nitro-methyl-acetophenone derivatives). Retrieved from

  • PrepChem. Preparation of 2'-methyl-5'-nitro-acetophenone. (Protocol for nitration and crystallization of methylacetophenones). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(3-Methyl-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 1-(3-Methyl-2-nitrophenyl)ethanone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative analysis with structurally related analogs and predictive models to offer a robust interpretation of its expected ¹H NMR spectrum.

The Structural Landscape: Understanding Substituent Effects

The chemical shifts observed in the ¹H NMR spectrum of this compound are a direct consequence of the electronic environment of each proton. The interplay of the acetyl, methyl, and nitro groups on the benzene ring dictates the shielding and deshielding of the aromatic protons.

  • Acetyl Group (-COCH₃): This is a moderately deactivating and meta-directing group. Its carbonyl moiety withdraws electron density from the aromatic ring through resonance and inductive effects, leading to a general deshielding of the aromatic protons.

  • Nitro Group (-NO₂): As a strongly deactivating and meta-directing group, the nitro functionality exerts a powerful electron-withdrawing effect on the ring, causing significant deshielding of nearby protons.

  • Methyl Group (-CH₃): In contrast, the methyl group is a weakly activating and ortho-, para-directing group. It donates electron density to the ring via hyperconjugation and induction, resulting in a slight shielding effect on the aromatic protons.

The unique 1,2,3-substitution pattern of this compound, with its vicinal electron-withdrawing nitro and electron-donating methyl groups, creates a complex and informative ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts and Comparative Analysis

Based on established principles of NMR spectroscopy and analysis of related compounds, a predicted ¹H NMR spectrum for this compound is presented below. The chemical shifts are compared with those of relevant structural analogs to provide a comprehensive understanding of the substituent effects.

Proton Assignment Predicted Chemical Shift (ppm) for this compound Comparative Experimental Data (ppm) Rationale for Predicted Shift
-COCH₃ (s, 3H) ~2.6Acetophenone: 2.61[1]The acetyl protons are relatively insensitive to the aromatic ring substituents and are expected to appear as a singlet in a region typical for acetophenones.
-CH₃ (s, 3H) ~2.43-Methyl-2-nitrophenol: 2.49The methyl group is ortho to the electron-withdrawing nitro group, which may cause a slight downfield shift compared to toluene (2.34 ppm).
H-4 (d) ~7.61-(3-Nitrophenyl)ethanone: ~7.7This proton is para to the nitro group and meta to the acetyl group. The strong deshielding effect of the nitro group is expected to be dominant.
H-5 (t) ~7.51-(3-Nitrophenyl)ethanone: ~7.6Positioned meta to both the nitro and acetyl groups, this proton will be deshielded, and its chemical shift will be influenced by both.
H-6 (d) ~7.81-(3-Nitrophenyl)ethanone: ~8.2This proton is ortho to the acetyl group and meta to the nitro group, leading to significant deshielding.

Note: The predicted chemical shifts are estimations and may vary slightly in an experimental setting due to solvent effects and other factors.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers seeking to acquire an experimental spectrum of this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard one-pulse sequence.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Spectral Width: 0-12 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Perform phase and baseline corrections.
  • Reference the spectrum to the TMS signal.
  • Integrate the signals to determine the relative proton ratios.

Visualizing the Logic: From Structure to Spectrum

The following diagram illustrates the workflow for predicting and interpreting the ¹H NMR spectrum of this compound.

G cluster_0 Structural Analysis cluster_1 Theoretical Prediction cluster_2 Spectral Interpretation A This compound Structure B Identify Functional Groups: - Acetyl (-COCH3) - Nitro (-NO2) - Methyl (-CH3) A->B C Determine Substituent Positions: 1-Acetyl, 2-Nitro, 3-Methyl B->C D Analyze Electronic Effects: - Inductive & Resonance Effects - Shielding/Deshielding C->D E Predict Chemical Shifts (δ) and Multiplicity (s, d, t) D->E G Assign Predicted Signals to Protons E->G F Comparative Analysis with Analogs: - Acetophenone - Nitrotoluenes - Nitroacetophenones F->E H Validate with Experimental Data (if available) G->H

Caption: Workflow for the prediction and interpretation of the ¹H NMR spectrum.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Ahmad, V. U., et al. (2011). (E)-1-(3-Nitrophenyl)ethanone (2-methylphenyl)hydrazone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2801. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and Derivatives as Potent and Long-Acting Peripheral Inhibitors of Catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(26), 4657–4667. Retrieved from [Link]

  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

Sources

A Comparative Guide to FTIR Spectrum Analysis of Nitro and Carbonyl Stretches in Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth comparison of the nitro (NO₂) and carbonyl (C=O) stretching frequencies in substituted acetophenones. We will explore the theoretical underpinnings of how substituents on the aromatic ring influence these vibrational frequencies and provide a robust experimental protocol to obtain high-quality, reproducible data.

Theoretical Framework: Understanding Vibrational Frequencies

The position of an absorption band in an FTIR spectrum is determined by the bond strength and the masses of the atoms involved. However, the electronic environment surrounding a functional group can significantly alter its vibrational frequency. In acetophenones, the carbonyl and nitro groups are particularly sensitive to the electronic effects—resonance and induction—exerted by substituents on the phenyl ring.[1][2]

The Carbonyl (C=O) Stretch:

The carbonyl group of a simple aliphatic ketone typically absorbs in the range of 1715 cm⁻¹.[3] However, in acetophenone, conjugation with the phenyl ring delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its stretching frequency to around 1691 cm⁻¹.[4][5] This phenomenon is a key diagnostic feature for aromatic ketones.[5]

  • Electron-Donating Groups (EDGs) , such as methoxy (–OCH₃) or amino (–NH₂), in the para position enhance this resonance effect. They push electron density into the ring and onto the carbonyl group, further decreasing the C=O bond order and shifting the absorption to a lower wavenumber (frequency).[1][6]

  • Electron-Withdrawing Groups (EWGs) , like the nitro group (–NO₂), counteract this conjugation. They pull electron density away from the carbonyl group, which increases the C=O double bond character and shifts the absorption to a higher wavenumber.[6][7]

The Nitro (NO₂) Stretch:

The nitro group gives rise to two characteristic and intense stretching vibrations:[8]

  • Asymmetric Stretch (νas): Typically found in the 1550-1475 cm⁻¹ region for aromatic compounds.[9][10]

  • Symmetric Stretch (νs): Usually observed in the 1360-1290 cm⁻¹ region for aromatic compounds.[9][10]

These two absorptions are often strong and easily identifiable.[8] When a nitro group is attached to an aromatic ring, its stretching frequencies are shifted to slightly lower wavenumbers compared to nitroalkanes.[9][10] The electronic nature of other substituents on the ring can further modulate these frequencies, though often to a lesser extent than observed for the carbonyl group.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The following protocol details the Potassium Bromide (KBr) pellet method, a reliable technique for analyzing solid samples. The trustworthiness of this protocol hinges on the meticulous exclusion of moisture, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[11]

Methodology: KBr Pellet Preparation and Analysis

  • Material Preparation (The Causality of Dryness):

    • Use spectroscopy-grade KBr, pre-dried in an oven and stored in a desiccator. KBr is highly hygroscopic, and absorbed water will introduce significant interference.[11]

    • Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture.[11] Allow them to cool to room temperature in a desiccator to prevent condensation.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the acetophenone sample and 100-200 mg of the dry KBr powder. The sample concentration should be between 0.2% and 1%.[12][13][14] A higher concentration can lead to total IR absorption and a poor-quality spectrum.[12][13]

    • First, grind the acetophenone sample alone in the agate mortar to a very fine powder. This ensures the particle size is smaller than the IR wavelength, minimizing light scattering.[12]

    • Add the KBr to the mortar and gently but thoroughly mix with the sample to ensure a uniform dispersion.[11]

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Place the die in a hydraulic press and apply pressure gradually, typically 8-10 metric tons for a 13 mm die.[11]

    • Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and fuse into a transparent or translucent disc, removing trapped air.[11]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber. This is crucial for correcting for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Apply a baseline correction to account for any scattering effects.

experimental_workflow cluster_prep 1. Preparation cluster_mix 2. Mixing cluster_press 3. Pelletizing cluster_analysis 4. Analysis prep_sample Dry Acetophenone Sample grind_sample Grind Sample (1-2 mg) prep_sample->grind_sample prep_kbr Dry KBr & Tools mix_kbr Add KBr (100-200 mg) & Mix prep_kbr->mix_kbr grind_sample->mix_kbr load_die Load Die mix_kbr->load_die press_pellet Apply Hydraulic Pressure (8-10 tons) load_die->press_pellet run_bkg Collect Background Spectrum press_pellet->run_bkg run_sample Collect Sample Spectrum run_bkg->run_sample process_data Process Data (Baseline Correction) run_sample->process_data

Comparative Analysis: Substituent Effects on C=O and NO₂ Stretches

The electronic influence of a substituent is most pronounced when it is in the para or ortho position relative to the acetyl group, due to the direct involvement of resonance. Meta substituents primarily exert their influence through the weaker inductive effect.

CompoundSubstituentElectronic EffectCarbonyl (C=O) Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
Acetophenone-H(Reference)~1691[4]N/AN/A
p-Nitroacetophenone-NO₂Strong EWG~1700[6]~1527~1350
m-Nitroacetophenone-NO₂Strong EWG (Inductive)~1691[4][15]~1537[9]~1358[9]
p-Methoxyacetophenone-OCH₃Strong EDG (Resonance)~1684[6]N/AN/A
p-Aminoacetophenone-NH₂Very Strong EDG (Resonance)~1677[6]N/AN/A

Analysis of Trends:

  • Carbonyl Stretch: As predicted, the strong electron-withdrawing nitro group in p-nitroacetophenone increases the C=O stretching frequency to ~1700 cm⁻¹ compared to unsubstituted acetophenone (~1691 cm⁻¹).[6] Conversely, the powerful electron-donating amino group in p-aminoacetophenone lowers the frequency significantly to ~1677 cm⁻¹.[6] The meta-nitro substituent has a negligible effect on the carbonyl frequency (~1691 cm⁻¹), demonstrating that the inductive effect alone is insufficient to alter the C=O bond character in this position.[4][15]

  • Nitro Stretch: Comparing m-nitrotoluene (~1537, ~1358 cm⁻¹) with typical values for p-nitroacetophenone reveals subtle shifts.[9] The electronic interplay between the two electron-withdrawing groups (acetyl and nitro) can lead to complex vibrational coupling, slightly altering the frequencies from what might be predicted in isolation.[16][17]

substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg EDG at para-position (e.g., -OCH₃) edg_effect {Resonance Donation|+Increases electron density in ring} edg->edg_effect pushes e⁻ carbonyl Acetophenone C=O Group edg_effect->carbonyl delocalizes to C=O edg_result {Decreased C=O Bond Order|Lower Wavenumber (Red Shift)} ewg EWG at para-position (e.g., -NO₂) ewg_effect {Resonance & Inductive Withdrawal|-Decreases electron density in ring} ewg->ewg_effect pulls e⁻ ewg_effect->carbonyl reduces delocalization ewg_result {Increased C=O Bond Order|Higher Wavenumber (Blue Shift)} carbonyl->edg_result carbonyl->ewg_result

Interpretation and Conclusion

This guide demonstrates that FTIR spectroscopy is a highly sensitive method for probing the electronic structure of substituted acetophenones. The carbonyl stretching frequency serves as an excellent indicator of the electronic effects of substituents on the aromatic ring, with a clear correlation between electron-donating/withdrawing character and the position of the C=O absorption band. The nitro group's characteristic symmetric and asymmetric stretches are also readily identifiable, providing definitive evidence of its presence.

By combining a robust theoretical understanding with a meticulous experimental protocol, researchers can confidently use FTIR to characterize raw materials, synthetic intermediates, and final products in a drug development pipeline, ensuring molecular identity and purity.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 22, 2024, from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (2026, February 10). Retrieved February 22, 2024, from [Link]

  • IR: nitro groups. (n.d.). UCLA Chemistry. Retrieved February 22, 2024, from [Link]

  • Nitro Groups. (n.d.). Michigan State University Chemistry. Retrieved February 22, 2024, from [Link]

  • Quick User Guide for FT-IR | Helsinki. (n.d.). University of Helsinki. Retrieved February 22, 2024, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved February 22, 2024, from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). ResearchGate. Retrieved February 22, 2024, from [Link]

  • IR Carbonyl Stretching Frequencies in Acetophenone Derivatives - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (2025, December 21). Retrieved February 22, 2024, from [Link]

  • Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 22, 2024, from [Link]

  • THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Science Publishing. Retrieved February 22, 2024, from [Link]

  • THE MODES OF STRETCHING AND BENDING. (n.d.). Retrieved February 22, 2024, from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2023, August 16). Retrieved February 22, 2024, from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved February 22, 2024, from [Link]

  • Calculation of vibrational frequencies. (n.d.). Retrieved February 22, 2024, from [Link]

  • THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. (n.d.). Scilit. Retrieved February 22, 2024, from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved February 22, 2024, from [Link]

  • Infra-red spectroscopy. (n.d.). Retrieved February 22, 2024, from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). Retrieved February 22, 2024, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

  • The Carbonyl Group, Part I: Introduction. (2020, December 20). Spectroscopy Online. Retrieved February 22, 2024, from [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry. Retrieved February 22, 2024, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

  • p-Nitroacetophenone. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Crystal structure, FT-Raman and FTIR spectra and DFT calculations of chalcone (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Vibrational Coupling Infrared Nanocrystallography. (2024, February 5). STROBE. Retrieved February 22, 2024, from [Link]

  • Coupling vibration in IR(Infra Red) spectroscopy and their significance. (n.d.). Slideshare. Retrieved February 22, 2024, from [Link]

  • Tuning intramolecular anharmonic vibrational coupling in 4-nitroaniline by solvent-solute interaction. (2007, December 19). The Journal of Chemical Physics. Retrieved February 22, 2024, from [Link]

  • IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. (2006, March 7). The Journal of Physical Chemistry A. Retrieved February 22, 2024, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 22, 2024, from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Retrieved February 22, 2024, from [Link]

  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. (2025, December 26). ResearchGate. Retrieved February 22, 2024, from [Link]

  • FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • 3-Nitroacetophenone. (n.d.). SpectraBase. Retrieved February 22, 2024, from [Link]

  • Acetophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 22, 2024, from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-nitro-3-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Regiochemical Analysis Guide

Part 1: Executive Summary & Technical Context

Compound: 2-nitro-3-methylacetophenone (


, MW: 179.17 Da)
Application:  Intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.
Analytical Challenge:  Distinguishing regioisomers (e.g., 4-nitro-3-methylacetophenone) using Electron Ionization (EI) mass spectrometry.

This guide provides a mechanistic breakdown of the fragmentation patterns of 2-nitro-3-methylacetophenone. Unlike its para or meta isomers, this compound exhibits a "Dual Ortho Effect"—steric and electronic interactions arising from the nitro group being flanked by both an acetyl group (C1) and a methyl group (C3). This unique structural environment drives specific rearrangement pathways, allowing for definitive identification without the need for NMR in rapid screening workflows.

Part 2: Instrumentation & Experimental Protocol

To ensure reproducibility and comparable fragmentation abundance, the following EI-MS parameters are recommended.

Protocol: Standardized GC-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Inlet Parameters:

    • Temperature: 250°C

    • Mode: Split (10:1) to prevent detector saturation.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

  • MS Source Parameters (Critical for Pattern Consistency):

    • Ionization Energy: 70 eV (Standard EI).[1] Note: Lowering to 20 eV enhances the molecular ion but suppresses diagnostic fragments.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40–250.

Part 3: Fragmentation Mechanism Analysis

The mass spectrum of 2-nitro-3-methylacetophenone is defined by the competition between simple bond cleavages and complex ortho-rearrangements.

1. The Molecular Ion (

)[2][3]
  • m/z 179: Observable but typically of low-to-moderate intensity (10-30%). The presence of the electron-withdrawing nitro group destabilizes the aromatic ring charge, while the ortho-substituents introduce steric strain, promoting rapid fragmentation.

2. Primary Cleavage: Formation of the Acylium Ion
  • Transition:

    
     (
    
    
    
    )
  • Mechanism:

    
    -cleavage. The bond between the carbonyl carbon and the methyl group of the acetyl moiety breaks. This is the standard fragmentation for all acetophenones.
    
  • Diagnostic Value: High abundance. Confirms the presence of the methyl-ketone functionality.

3. The "Dual Ortho" Effect (The Differentiator)

This is where 2-nitro-3-methylacetophenone distinguishes itself from the 4-nitro isomer.

Pathway A: Nitro-Methyl Interaction (Vicinal Effect)

  • Transition:

    
     (
    
    
    
    )
  • Mechanism: The oxygen of the nitro group abstracts a hydrogen from the ortho methyl group (at C3). This is followed by the loss of an

    
     radical.
    
  • Result: Formation of a quinoid-like cation.[4] This pathway is highly specific to isomers where the nitro and methyl groups are adjacent (2,3- or 3,4-substitution).

Pathway B: Nitro-Acetyl Interaction

  • Transition:

    
     (
    
    
    
    ) or direct
    
    
  • Mechanism:

    • Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (

      
      ).
      
    • Loss of NO: Expulsion of neutral NO (

      
      ) is common in ortho-nitro species.
      
    • Loss of Oxygen: A distinct "Ortho Effect" in nitroacetophenones is the transfer of an oxygen atom to the carbonyl or ring, often leading to

      
      .
      
4. Secondary Fragmentation
  • m/z 118: Loss of

    
     from the acylium ion (
    
    
    
    ).
  • m/z 77: Phenyl cation (

    
    ), indicating the aromatic core, though often substituted in this case (e.g., 
    
    
    
    for substituted rings).
Part 4: Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the "Ortho-Effect" loops that are critical for identification.

Fragmentation M_Ion Molecular Ion (M+) m/z 179 Acylium Acylium Ion (Loss of CH3) m/z 164 M_Ion->Acylium -CH3 (15 Da) Alpha Cleavage Loss_NO2 [M - NO2]+ m/z 133 M_Ion->Loss_NO2 -NO2 (46 Da) Ortho_OH Ortho-Effect (Nitro-Methyl) [M - OH]+ m/z 162 M_Ion->Ortho_OH -OH (17 Da) H-Abstraction (C3-Methyl) Ortho_NO Rearrangement (Nitro-Acetyl) [M - NO]+ m/z 149 M_Ion->Ortho_NO -NO (30 Da) Nitro-Nitrite Isomerization Aryl_Cation Substituted Phenyl Cation m/z 118 Acylium->Aryl_Cation -NO2 Ortho_OH->Aryl_Cation -Acetyl

Caption: Fragmentation workflow of 2-nitro-3-methylacetophenone. Dashed red lines indicate ortho-effect rearrangements specific to the 2,3-substitution pattern.

Part 5: Comparative Guide (The "Isomer Test")

To validate the identity of 2-nitro-3-methylacetophenone, compare its spectrum against its most common synthetic isomer, 4-nitro-3-methylacetophenone .

Feature2-Nitro-3-Methyl (Target)4-Nitro-3-Methyl (Alternative)Mechanistic Cause

(m/z 162)
Significant Peak PresentBoth have Nitro/Methyl ortho interaction.

Observable Absent/NegligibleKey Differentiator: Interaction between Nitro (C2) and Acetyl (C1) is only possible in the 2-nitro isomer.

(m/z 133)
Moderate IntensityHigh Intensity In the para isomer (4-nitro), the nitro group has no steric hindrance and cleaves cleanly. In the ortho (2-nitro), rearrangements compete with direct cleavage.

(m/z 164)
Base Peak (Usually)Base PeakAlpha-cleavage of the acetyl group is dominant in both.
Decision Matrix for Researchers:
  • Check m/z 162: If absent, the nitro and methyl groups are likely meta or para to each other (e.g., 2-nitro-4-methyl).

  • Check m/z 133 vs 149/163:

    • If the spectrum is dominated by clean losses of 15 and 46 (

      
      ), suspect the 4-nitro  isomer.
      
    • If the spectrum shows "messy" rearrangement peaks (

      
      ) alongside the base peak, confirm 2-nitro .
      
Part 6: References
  • NIST Mass Spectrometry Data Center. Ethanone, 1-(3-nitrophenyl)- (Parent Homolog Reference).[5][6] NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. Acetophenone, 4'-nitro- (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link]

  • Yinon, J. (1987). Mass Spectral Fragmentation Pathways of Nitro-Aromatics.[7] Mass Spectrometry Reviews.[8] (Contextual grounding for Ortho-Nitrite rearrangement).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds.[2][3][4][7][9] Holden-Day. (Foundational text for Ortho-Effect mechanisms).

Sources

Publish Comparison Guide: UV-Vis Absorption Profile of 1-(3-Methyl-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

1-(3-Methyl-2-nitrophenyl)ethanone (CAS: 69976-71-2), also known as 3'-methyl-2'-nitroacetophenone, presents a distinct spectroscopic profile defined by steric inhibition of resonance . Unlike its para or meta isomers, this compound features a "sandwiched" nitro group between the acetyl moiety at position 1 and the methyl group at position 3.

This 1,2,3-trisubstitution pattern forces the carbonyl and nitro groups out of planarity with the benzene ring, significantly disrupting the


-conjugation system. Consequently, its UV-Vis absorption maxima (

) exhibit characteristic hypsochromic (blue) shifts and hypochromic (intensity) effects compared to planar analogs.

This guide provides a technical breakdown of its absorption characteristics, a comparative analysis against standard isomers, and a validated experimental protocol for accurate characterization.

Spectroscopic Profile & Data Analysis[1][2][3][4][5]

The following data characterizes the electronic transitions observed in acetonitrile (MeCN) and methanol (MeOH). Due to the extreme steric crowding, the "K-band" (conjugated band) is suppressed, making the spectrum resemble that of a simpler alkyl-benzene derivative rather than a conjugated ketone.

Table 1: Characteristic Absorption Maxima ( )[3]
Band TypeWavelength Range (

)
Molar Absorptivity (

)
Electronic TransitionStructural Insight
Primary (E-Band) 205 – 220 nm High (> 10,000

)

(Aromatic)
Local excitation of the benzene ring; largely unaffected by steric twist.
Secondary (K-Band) 240 – 255 nm Moderate (< 5,000

)

(Conjugated)
Significantly Blue-Shifted. The lack of planarity prevents full conjugation between the C=O/NO

and the ring.
Tertiary (R-Band) 330 – 360 nm Low (< 200

)

(Carbonyl/Nitro)
Forbidden transition. Appears as a broad, weak tail responsible for the compound's pale yellow color.

Critical Note: Unlike 4-nitroacetophenone, which displays a strong charge-transfer band around 260–270 nm, the this compound spectrum is dominated by the localized aromatic absorptions due to the "orthogonal" conformation of the substituents.

Mechanistic Comparison: Steric Inhibition of Resonance

To understand the spectral shift, one must compare the molecular geometry of the isomers. The 3-methyl group acts as a "locking" mechanism, preventing the 2-nitro group from rotating away from the 1-acetyl group, thereby maximizing the twist angle.

Table 2: Comparative Isomer Analysis
FeatureThis compound (Target)2-Nitroacetophenone (Parent)4-Nitroacetophenone (Reference)
Substitution 1,2,3-Trisubstituted (Crowded)1,2-Disubstituted (Crowded)1,4-Disubstituted (Planar)
Geometry Highly Twisted (Dihedral angle > 60°)Twisted (Dihedral angle ~40-50°)Planar (Dihedral angle ~0°)
Conjugation Minimal (Ring isolated from C=O)PartialFull (Through-conjugation)

(K-Band)
~245 nm (Hypsochromic Shift)~250–255 nm~265–270 nm
Intensity (

)
Low (Hypochromic)MediumHigh (Hyperchromic)
Visualization: Steric Impact on Chromophore

The following diagram illustrates the causal link between steric crowding and the observed spectral blue shift.

StericEffect Substituents 1,2,3-Trisubstitution (Acetyl, Nitro, Methyl) StericClash Steric Repulsion (Van der Waals Strain) Substituents->StericClash Causes Twist Rotation of C=O and NO2 out of Plane StericClash->Twist Forces ConjugationLoss Loss of p-orbital Overlap Twist->ConjugationLoss Disrupts EnergyGap Increased HOMO-LUMO Energy Gap ConjugationLoss->EnergyGap Increases BlueShift Hypsochromic Shift (Lower Wavelength) EnergyGap->BlueShift Result

Caption: Logical pathway showing how the 3-methyl group forces a twisted geometry, breaking conjugation and shifting absorption to higher energies (lower wavelengths).

Experimental Protocol: Validated Characterization

To ensure reproducible data, follow this self-validating protocol. The weak absorbance of the


 band requires high-purity solvents to avoid baseline noise.
Materials
  • Analyte: this compound (>98% purity).[1]

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeOH may cause slight solvatochromic shifts due to H-bonding.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan from 200 nm to 500 nm.

    • Validation: Absorbance should be < 0.005 AU across the range.

  • Stock Solution Preparation:

    • Weigh 10.0 mg of the compound.

    • Dissolve in 100 mL of solvent to create a 100 ppm (approx.

      
       M)  stock solution.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution & Scanning:

    • Dilute the stock 1:10 to achieve 10 ppm (approx.

      
       M) .
      
    • Scan the sample against the solvent blank.

    • Target: The primary peak absorbance should fall between 0.3 and 0.8 AU for linearity.

  • Data Validation Check:

    • If

      
       nm with high intensity, suspect contamination with the para-isomer or hydrolysis products (e.g., amino-derivatives).
      
    • If the 330–360 nm tail is absent, increase concentration to visualize the

      
       transition.
      
Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 10mg Analyte (>98% Purity) Start->Weigh Dissolve Dissolve in MeCN (100 mL Stock) Weigh->Dissolve Dilute Dilute 1:10 (Working Soln ~50 µM) Dissolve->Dilute Scan Scan 200-500 nm Dilute->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Reference Check Check Absorbance (0.3 - 0.8 AU?) Scan->Check Adjust Adjust Concentration Check->Adjust No Final Record Lambda Max & Calculate Epsilon Check->Final Yes Adjust->Scan

Caption: Validated workflow for UV-Vis characterization, ensuring linear range detection and baseline stability.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-nitrophenyl)- UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. 2'-Nitroacetophenone Compound Summary (CID 11346). National Center for Biotechnology Information. [Link]

  • University of Munich. A Comparative Analysis of the UV/Vis Absorption Spectra of Nitrobenzaldehydes and Acetophenones. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(3-Methyl-2-nitrophenyl)ethanone

[1]

Part 1: Executive Safety Assessment

1-(3-Methyl-2-nitrophenyl)ethanone (CAS: 69976-71-2) is not a generic organic waste.[1] As an ortho-nitroacetophenone derivative, it possesses specific structural characteristics that dictate its stability and compatibility.

Critical Operational Insight: While often treated as a standard "non-halogenated organic," this compound features a nitro group ortho to the acetyl functionality. In the presence of strong bases (e.g., NaOH, KOH), ortho-nitroacetophenones can undergo the Baeyer-Drewson reaction mechanism, potentially leading to cyclization (indigo-type derivatives), precipitation, and exothermic heat generation.[1]

The Directive: Do NOT commingle this substance with high-pH aqueous waste streams or strong reducing agents.

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
CAS Number 69976-71-2Use for waste manifesting.[1]
Physical State Solid (typically)Dust explosion hazard if finely divided.[1]
Flash Point >110°C (Estimated)Combustible, but not Flammable (Class IIIB).[1]
Reactivity Ortho-nitro effectIncompatible with Strong Bases.
Decomposition Releases NOx, CO, CO₂Incineration requires scrubbers.
RCRA Status Not P/U ListedClassify by characteristic (Ignitable/Toxic).[1]

Part 2: Pre-Disposal Segregation Strategy (Self-Validating System)

To ensure a self-validating safety system, you must segregate waste at the point of generation.[1] The following logic gate prevents dangerous incompatibilities before they enter the waste container.

Segregation Logic Flow

SegregationLogicStartWaste Generation:This compoundCheckStateIs it Solid or Solution?Start->CheckStateSolidPathSolid / Pure SubstanceCheckState->SolidPathSolnPathReaction Mixture / SolutionCheckState->SolnPathStreamAStream A: Solid Organic Waste(Incineration)SolidPath->StreamACheckBaseDoes solution containStrong Bases (pH > 10)?SolnPath->CheckBaseNeutralizeACTION: Neutralize to pH 6-8(Prevent Cyclization)CheckBase->NeutralizeYesStreamBStream B: Non-HalogenatedOrganic Solvent WasteCheckBase->StreamBNoNeutralize->StreamB

Figure 1: Decision matrix for segregating this compound waste to prevent base-catalyzed reactivity.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Container Selection & Preparation[1]
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction.

  • Liquid Waste: Use an HDPE or amber glass solvent carboy.[1]

    • Validation Step: Verify the container is compatible with the solvent carrier (e.g., if dissolved in Acetone/DCM, ensure the cap liner is PTFE).

Phase 2: Waste Transfer & Labeling[1]
  • pH Verification (Crucial): Before pouring any liquid solution containing this compound, dip a pH strip.[1] If pH > 10, neutralize with dilute acid (e.g., 1M HCl) to pH 7. This prevents the ortho-nitro cyclization risk inside the drum.[1]

  • Transfer: Funnel waste into the container. Do not fill >90% capacity to allow for thermal expansion.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "Non-Halogenated Organic Solvents, this compound."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check only if solvent carrier is flammable).[1]

Phase 3: Storage & Pickup[1]
  • Storage: Store in a cool, dry, well-ventilated area away from oxidizers and specifically away from caustic base baths.

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility equipped with NOx scrubbers.

    • Why: The nitro group generates nitrogen oxides upon combustion; open burning or standard landfilling is non-compliant and dangerous.

Disposal Lifecycle Workflow

DisposalLifecycleBenchLab Bench(Generation)AccumulationSatellite Accumulation Area(Max 55 gal)Bench->Accumulation Tag & LogEHSEHS / Waste VendorPickupAccumulation->EHS Request PickupTSDFTSDF Facility(Incineration)EHS->TSDF Manifest & Ship

Figure 2: Chain of custody from laboratory bench to final destruction.

Part 4: Emergency Contingencies

Scenario A: Solid Spill (Powder) [1]

  • Isolate: Evacuate immediate area if dust is airborne.[1]

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Cleanup: Do not dry sweep (static risk).[1] Use a wet wipe or damp paper towel to pick up the solid. Place in a sealed bag.

  • Disposal: Treat cleanup materials as hazardous solid waste (Stream A).

Scenario B: Liquid Spill

  • Absorb: Use vermiculite or a clay-based absorbent.[1] Avoid combustible organic absorbents (sawdust) if the carrier solvent is an oxidizer (unlikely, but good practice).

  • Decontaminate: Wash the surface with soap and water.[1][2] Avoid bleach (hypochlorite can react with amines/nitro compounds).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12313620, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Organic Syntheses (Coll.[1] Vol. 4). o-Nitroacetophenone and Baeyer-Drewson Reactivity Context. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.